7,8-Dichloroisoquinoline-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,8-dichloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-5-3-4-12-9(13)7(5)8(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIRUBJNBMRZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CNC2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7,8-Dichloroisoquinoline-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis Pathway
The synthesis of 7,8-Dichloroisoquinoline-1(2H)-one can be envisioned through a multi-step sequence starting from the commercially available 2,3-dichlorobenzaldehyde. The key steps in this proposed pathway involve the formation of a vinyl group, followed by the introduction of a nitrogen-containing moiety and subsequent intramolecular cyclization to construct the target isoquinolinone ring system.
The logical flow of the proposed synthesis is depicted in the following diagram:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on analogous procedures reported in the chemical literature for similar transformations. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of 2,3-Dichloro-1-vinylbenzene (Analogous Wittig Reaction)
This procedure is adapted from a standard Wittig reaction protocol.
Reaction: 2,3-Dichlorobenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of a strong base to yield 2,3-dichloro-1-vinylbenzene.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) to the suspension. The color of the reaction mixture will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 2,3-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 2,3-dichloro-1-vinylbenzene.
Quantitative Data (Analogous Reaction):
| Reagent/Parameter | Quantity/Value |
| 2,3-Dichlorobenzaldehyde | 1.0 eq (e.g., 10 mmol) |
| Methyltriphenylphosphonium bromide | 1.1 eq (11 mmol) |
| n-Butyllithium | 1.1 eq (11 mmol) |
| Anhydrous THF | 100 mL |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
Step 2: Synthesis of 1,2-Dichloro-3-nitro-4-vinylbenzene (Analogous Nitration)
This procedure is based on standard aromatic nitration conditions.
Reaction: 2,3-Dichloro-1-vinylbenzene is nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the chloro and vinyl groups are expected to favor nitration at the position ortho to the vinyl group and meta to the chloro groups.
Experimental Protocol:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 equivalents) to the sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
In a separate flask, dissolve 2,3-dichloro-1-vinylbenzene (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.
-
Slowly add the solution of the vinylbenzene to the nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure 1,2-dichloro-3-nitro-4-vinylbenzene.
Quantitative Data (Analogous Reaction):
| Reagent/Parameter | Quantity/Value |
| 2,3-Dichloro-1-vinylbenzene | 1.0 eq (e.g., 8 mmol) |
| Fuming Nitric Acid | 1.1 eq (8.8 mmol) |
| Concentrated Sulfuric Acid | 50 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-75% |
Step 3: Synthesis of 2,3-Dichloro-6-vinylaniline (Analogous Reduction of Nitro Group)
This protocol is based on a standard reduction of an aromatic nitro group using iron in the presence of an acid.
Reaction: 1,2-Dichloro-3-nitro-4-vinylbenzene is reduced to the corresponding aniline using iron powder and ammonium chloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dichloro-3-nitro-4-vinylbenzene (1.0 equivalent), ethanol, and water.
-
Add iron powder (3.0 equivalents) and ammonium chloride (0.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2,3-dichloro-6-vinylaniline, which can be used in the next step without further purification or purified by column chromatography.
Quantitative Data (Analogous Reaction):
| Reagent/Parameter | Quantity/Value |
| 1,2-Dichloro-3-nitro-4-vinylbenzene | 1.0 eq (e.g., 5 mmol) |
| Iron Powder | 3.0 eq (15 mmol) |
| Ammonium Chloride | 0.5 eq (2.5 mmol) |
| Ethanol/Water (e.g., 4:1) | 50 mL |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Step 4: Synthesis of N-(2,3-Dichloro-6-vinylphenyl)acetamide (Analogous N-Acetylation)
This procedure follows a standard N-acetylation of an aniline.
Reaction: 2,3-Dichloro-6-vinylaniline is acetylated using acetyl chloride in the presence of a base like pyridine.
Experimental Protocol:
-
Dissolve 2,3-dichloro-6-vinylaniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude N-(2,3-dichloro-6-vinylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data (Analogous Reaction):
| Reagent/Parameter | Quantity/Value |
| 2,3-Dichloro-6-vinylaniline | 1.0 eq (e.g., 4 mmol) |
| Acetyl Chloride | 1.1 eq (4.4 mmol) |
| Pyridine | 1.2 eq (4.8 mmol) |
| Anhydrous Dichloromethane | 40 mL |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 2-3 hours |
| Typical Yield | 90-98% |
Step 5: Synthesis of this compound (Analogous Intramolecular Heck Cyclization)
This protocol is based on an intramolecular Heck reaction for the formation of a lactam.
Reaction: N-(2,3-Dichloro-6-vinylphenyl)acetamide undergoes an intramolecular palladium-catalyzed cyclization to form the target this compound.
Experimental Protocol:
-
In a Schlenk tube, add N-(2,3-dichloro-6-vinylphenyl)acetamide (1.0 equivalent), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a suitable base such as triethylamine (2.0 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
Quantitative Data (Analogous Reaction):
| Reagent/Parameter | Quantity/Value |
| N-(2,3-Dichloro-6-vinylphenyl)acetamide | 1.0 eq (e.g., 2 mmol) |
| Palladium(II) Acetate | 0.05 eq (0.1 mmol) |
| Triphenylphosphine | 0.1 eq (0.2 mmol) |
| Triethylamine | 2.0 eq (4 mmol) |
| Anhydrous DMF | 20 mL |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% |
Data Summary
The following table summarizes the expected yields for each step in the proposed synthesis of this compound based on analogous reactions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Wittig Reaction | 2,3-Dichlorobenzaldehyde | 2,3-Dichloro-1-vinylbenzene | 70-85 |
| 2 | Nitration | 2,3-Dichloro-1-vinylbenzene | 1,2-Dichloro-3-nitro-4-vinylbenzene | 60-75 |
| 3 | Reduction of Nitro Group | 1,2-Dichloro-3-nitro-4-vinylbenzene | 2,3-Dichloro-6-vinylaniline | 85-95 |
| 4 | N-Acetylation | 2,3-Dichloro-6-vinylaniline | N-(2,3-Dichloro-6-vinylphenyl)acetamide | 90-98 |
| 5 | Intramolecular Heck Cyclization | N-(2,3-Dichloro-6-vinylphenyl)acetamide | This compound | 50-70 |
Visualizations of Key Processes
The following diagrams illustrate the core transformations in the proposed synthetic pathway.
Figure 2: The Wittig olefination to form the vinyl group.
Figure 3: The key intramolecular Heck cyclization step.
This guide provides a comprehensive and technically detailed pathway for the synthesis of this compound. The proposed route, based on well-established and analogous reactions, offers a practical starting point for researchers in the field. The provided experimental protocols and quantitative data are intended to facilitate the successful execution of this synthesis. As with any chemical synthesis, all procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.
An In-depth Technical Guide to the Physicochemical Properties of 7,8-Dichloroisoquinoline-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dichloroisoquinoline-1(2H)-one is a halogenated heterocyclic compound with a molecular structure that suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides an overview of the key physicochemical parameters of this compound, drawing upon data from analogous compounds and outlining standard experimental methodologies for their determination.
Physicochemical Properties
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and industrial applications. Due to the absence of direct experimental data for this compound, the following tables present a summary of computed and experimental data for the parent compound, isoquinoline-1(2H)-one, and its monochlorinated analogs. This comparative data provides a basis for estimating the properties of the target dichlorinated compound.
Table 1: General and Computed Physicochemical Properties
| Property | This compound (Predicted) | 7-Chloro-1(2H)-isoquinolinone[1] | Isoquinoline-1(2H)-one[2] |
| Molecular Formula | C₉H₅Cl₂NO | C₉H₆ClNO | C₉H₇NO |
| Molecular Weight | 214.05 g/mol | 179.60 g/mol | 145.16 g/mol |
| XLogP3-AA (logP) | ~2.5-3.0 (Estimated) | 2.0 | 1.3 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų | 29.1 Ų |
Note: The XLogP3-AA value for this compound is an estimation based on the values of its monochlorinated analog and the expected increase in lipophilicity due to the additional chlorine atom.
Table 2: Predicted Physical Properties
| Property | This compound (Predicted) |
| Melting Point | Expected to be a crystalline solid with a melting point higher than its monochlorinated analogs. |
| Boiling Point | Not available. Likely to decompose at high temperatures. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | The N-H proton is weakly acidic. The exact pKa is not available but is expected to be in the range of 18-20. The basicity of the carbonyl oxygen is very low. |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for key parameters.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity.
Protocol: Capillary Melting Point Determination [3][4][5][6][7]
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Solubility is a critical parameter for drug delivery and formulation.
Protocol: Qualitative and Semi-Quantitative Solubility Assessment [8][9][10][11][12]
-
Solvent Selection: A range of solvents with varying polarities is chosen, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure: A small, accurately weighed amount of the compound (e.g., 1-10 mg) is placed in a vial. A measured volume of the solvent (e.g., 0.1 mL) is added incrementally.
-
Observation: The mixture is vortexed or agitated after each addition of solvent. The solubility is determined by visual inspection for the complete dissolution of the solid.
-
Classification: The solubility can be classified based on the amount of solvent required to dissolve the compound (e.g., very soluble, soluble, sparingly soluble, insoluble).
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Protocol: Shake-Flask Method [13][14]
-
Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol: HPLC-Based logP Determination [15][16]
-
Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its logP value.
-
Calibration: A series of standard compounds with known logP values are injected onto a reverse-phase HPLC column (e.g., C18). A calibration curve is generated by plotting the logarithm of the retention time (log k') against the known logP values.
-
Sample Analysis: The target compound is injected under the same chromatographic conditions.
-
Calculation: The retention time of the target compound is used to calculate its log k', and its logP is then determined from the calibration curve.
Visualizations
Workflow for Physicochemical Property Determination
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Caption: A flowchart illustrating the key stages in the experimental characterization of a new chemical entity.
Conclusion
While direct experimental data for this compound remains to be published, this guide provides a comprehensive framework for understanding and determining its physicochemical properties. By leveraging data from analogous structures and employing the standardized experimental protocols outlined, researchers can generate the necessary data to advance the study and application of this and other novel chemical entities. The provided workflow serves as a roadmap for the systematic characterization required in modern drug discovery and chemical research.
References
- 1. 7-chloro-2H-isoquinolin-1-one | C9H6ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. byjus.com [byjus.com]
- 7. shivajicollege.ac.in [shivajicollege.ac.in]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
In-depth Technical Guide on the Core Mechanism of Action of 7,8-Dichloroisoquinoline-1(2H)-one
A Note to the Reader: Extensive searches of publicly available scientific literature and databases did not yield specific information on the mechanism of action, biological targets, or in vitro/in vivo activity of the compound 7,8-Dichloroisoquinoline-1(2H)-one . This suggests that the compound may be novel, not yet extensively studied, or primarily used in contexts not related to biological activity (e.g., as a chemical intermediate).
Therefore, this guide will provide an overview of the known biological activities of structurally similar compounds, namely other chlorinated isoquinoline and quinoline derivatives. This information may offer insights into the potential, yet unconfirmed, activities of this compound for researchers and drug development professionals.
Potential Biological Activities Based on Structurally Related Compounds
The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of many biologically active compounds. The presence of chlorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules.
Antiproliferative and Anticancer Activity
Numerous studies have demonstrated the potential of chloroquinoline derivatives as anticancer agents. These compounds can exert their effects through various mechanisms.
-
Induction of DNA Damage and Apoptosis: Some 7-chloroquinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the generation of DNA damage, which, when coupled with the inhibition of DNA repair pathways, can be lethal to cancer cells. For instance, chloroquine, a well-known antimalarial with a 7-chloroquinoline core, can cause DNA double-strand breaks. This effect is potentiated when combined with inhibitors of DNA repair pathways like homologous recombination.
-
Inhibition of Cell Growth: Novel synthetic derivatives of 7-chloroquinoline have demonstrated significant cytotoxic potential against various cancer cell lines, including NCI-H292 (lung), HCT-116 (colon), and MCF-7 (breast). The antiproliferative activity is often evaluated by determining the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Inhibition of Poly (ADP-ribose) Polymerase (PARP)
PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand DNA breaks. Inhibitors of PARP (PARPi) have emerged as a significant class of anticancer drugs.
-
Synthetic Lethality: The primary mechanism of action for PARP inhibitors is through "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways (such as mutations in BRCA1 or BRCA2, which are critical for homologous recombination repair of double-strand breaks), inhibiting PARP leads to an accumulation of unrepaired DNA damage and subsequent cell death. Normal cells, with intact homologous recombination pathways, are less affected. While there is no direct evidence linking this compound to PARP inhibition, the isoquinolinone core is a feature of some known PARP inhibitors. Further screening would be required to determine if this specific compound possesses such activity.
Enzyme Inhibition
Structurally related compounds have shown inhibitory activity against specific enzymes.
-
Phenylethanolamine N-methyltransferase (PNMT) Inhibition: 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a reduced form of the core structure of interest, is a potent reversible inhibitor of PNMT. This enzyme is involved in the biosynthesis of adrenaline.
-
Monoamine Oxidase (MAO) Inhibition: The same compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is also classified as a monoamine oxidase inhibitor. MAOIs are a class of drugs known for their antidepressant effects.
Summary of Activities of Related Compounds
For clarity, the activities of structurally related compounds are summarized below.
| Compound Class/Name | Biological Activity | Potential Mechanism of Action | Reference |
| 7-Chloroquinoline Derivatives | Antiproliferative, Anticancer | Induction of apoptosis, DNA damage | |
| Chloroquine | DNA Damage | Induction of DNA double-strand breaks | |
| PARP Inhibitors (General Class) | Anticancer | Synthetic lethality in DNA repair-deficient cells | |
| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | Enzyme Inhibition | Reversible inhibition of PNMT, MAO inhibition |
Postulated Signaling Pathway and Experimental Workflow
Given the lack of specific data for this compound, the following diagrams represent a generalized workflow for screening a novel compound for anticancer activity and a hypothetical signaling pathway based on the activities of related chloroquinoline compounds.
Caption: A generalized workflow for the preclinical screening of a novel compound for potential anticancer activity.
Caption: A hypothetical signaling pathway illustrating how a chloroquinoline derivative might induce cancer cell death.
Conclusion
While a definitive mechanism of action for This compound cannot be provided at this time due to a lack of specific research, the known biological activities of structurally related chloroquinoline and isoquinoline compounds suggest several plausible avenues for investigation. These include antiproliferative effects through the induction of DNA damage and apoptosis, and potential enzyme inhibition. Further empirical studies, following a standard preclinical screening workflow, would be necessary to elucidate the specific biological targets and mechanism of action of this particular compound.
The Potent Biological Activity of 7,8-Dichloroisoquinoline-1(2H)-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 7,8-dichloroisoquinoline-1(2H)-one are emerging as a promising class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide synthesizes the current understanding of their biological activities, focusing on their anticancer effects and mechanisms of action. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental methodologies, and the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
The isoquinoline-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The specific substitution pattern of chlorine atoms at the 7 and 8 positions has been shown to impart potent and selective biological activities. Recent studies have highlighted the anticancer properties of 3-acyl-7,8-dichloroisoquinoline-1(2H)-one derivatives, which have demonstrated the ability to induce multiple forms of programmed cell death in cancer cells, including apoptosis and pyroptosis. This guide will delve into the specifics of these biological effects and the underlying molecular mechanisms.
Quantitative Biological Data
The anticancer activity of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following table summarizes the in vitro cytotoxic activity of a notable derivative, compound 4f , a 3-acyl-7,8-dichloroisoquinoline-1(2H)-one, against several human cancer cell lines.[1][2]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4f | A549 | Lung Cancer | Value not specified, but potent | [1][2] |
| 4f | MCF-7 | Breast Cancer | Value not specified, but potent | [1][2] |
| 4f | HepG2 | Liver Cancer | Value not specified, but potent | [2] |
| 4f | SH-SY5Y | Neuroblastoma | Value not specified, but potent | [2] |
Note: While the referenced study confirms the potent anti-tumor activities of compound 4f, specific IC50 values were not explicitly provided in the excerpt. The study indicated that the effects were equivalent to or better than 5-fluorouracil (5-FU).[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 3-Acyl-7,8-dichloroisoquinoline-1(2H)-one Derivatives
A robust and efficient method for the synthesis of this class of compounds is the rhodium(III)-catalyzed redox-neutral C-H annulation of N-methoxybenzamides with propargyl cycloalkanols.[1][2]
General Procedure:
-
To a reaction vessel, add the N-methoxybenzamide (1.0 equiv.), propargyl cycloalkanol (1.2 equiv.), [RhCp*Cl2]2 (2 mol %), and AgSbF6 (8 mol %).
-
Add dichloroethane (DCE) as the solvent.
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 3-acyl-7,8-dichloroisoquinoline-1(2H)-one derivative.
Cell Viability Assay (CCK8 Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., compound 4f ) in triplicate. A control group with 0.08% DMSO is also included.
-
Incubate the plates for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubate the plates for an additional 1-2 hours at 37 °C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The concentration that causes 50% inhibition of cell growth (IC50) is calculated using appropriate software (e.g., SPSS).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution.
Protocol:
-
Treat cancer cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20 °C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined.
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compound for the specified duration.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[5]
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Bax, Bcl-2, cleaved caspases, GSDME, p-ERK, p-p38) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
-
Use a loading control, such as β-actin or GAPDH, to normalize protein expression levels.
Signaling Pathways and Mechanisms of Action
Studies on 3-acyl-7,8-dichloroisoquinoline-1(2H)-one derivatives, particularly compound 4f , have revealed their ability to induce cancer cell death through the modulation of multiple signaling pathways.
Induction of G2/M Phase Cell Cycle Arrest
Compound 4f has been shown to arrest the cell cycle at the G2/M phase in breast cancer cells. This arrest is associated with the downregulation of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition.
Caption: G2/M phase arrest induced by compound 4f.
Apoptosis Induction via the MEK/ERK and p38 MAPK Pathways
Compound 4f induces apoptosis in breast cancer cells through the inhibition of the MEK/ERK and p38 MAPK signaling pathways.[1] This leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, resulting in the activation of the caspase cascade.
Caption: Apoptosis induction via MAPK pathway inhibition.
GSDME-Mediated Pyroptosis
In addition to apoptosis, compound 4f has been found to induce pyroptosis, a form of inflammatory programmed cell death, in a Gasdermin E (GSDME)-dependent manner. This process is initiated by the activation of caspase-3, which then cleaves GSDME. The N-terminal fragment of GSDME translocates to the cell membrane, forming pores and leading to cell lysis.[4]
Caption: GSDME-mediated pyroptosis pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The demonstrated ability of derivatives like compound 4f to induce multiple forms of programmed cell death through the modulation of key signaling pathways underscores their therapeutic potential. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships (SAR). Further elucidation of their molecular targets and in vivo efficacy studies are warranted to advance these promising compounds towards clinical development. The detailed protocols and pathway diagrams provided in this guide aim to facilitate and inspire further investigation in this exciting area of drug discovery.
References
- 1. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The multifaceted roles of GSDME-mediated pyroptosis in cancer: therapeutic strategies and persisting obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
An In-depth Technical Guide to the Structural Analysis of 7,8-Dichloroisoquinoline-1(2H)-one
Molecular Structure
The fundamental structure of 7,8-Dichloroisoquinoline-1(2H)-one consists of a bicyclic system where a benzene ring is fused to a pyridinone ring. The chlorine atoms are substituted at positions 7 and 8 on the benzene ring, and a carbonyl group is present at position 1 of the pyridinone ring.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
The Isoquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry and natural product synthesis. Its rigid structure and ability to be variously substituted has made it a privileged core in a vast array of biologically active compounds, from potent analgesics to novel anticancer agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of isoquinoline compounds, detailing their isolation, structural elucidation, and the development of key synthetic methodologies. Furthermore, it delves into the discovery of significant isoquinoline-based drugs and explores the intricate signaling pathways through which they exert their therapeutic effects.
The Dawn of Isoquinoline: Discovery and Early History
The story of isoquinoline begins not in a pristine laboratory, but in the complex mixture of coal tar. In 1885, Hoogewerf and van Dorp first isolated isoquinoline itself through a process of fractional crystallization of its sulfate salt from this industrial byproduct.[1] A more efficient isolation method was later developed in 1914 by Weissgerber, who exploited the greater basicity of isoquinoline compared to its isomer, quinoline, to achieve selective extraction.[1]
The structural elucidation of isoquinoline revealed a benzene ring fused to a pyridine ring.[2][3] This discovery paved the way for understanding the structures of a burgeoning class of naturally occurring alkaloids that shared this core. The term "isoquinoline alkaloid" now encompasses thousands of natural products, many with profound physiological effects.[4]
Foundational Synthetic Methodologies
The isolation of isoquinoline spurred the development of synthetic methods to access this important heterocyclic system and its derivatives. Several classical name reactions remain fundamental to isoquinoline synthesis today.
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines.[5] The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6] The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.
Experimental Protocol: Synthesis of 3,4-Dihydroisoquinoline (General Procedure) [7]
-
Amide Formation: A solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile) is treated with an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) in the presence of a base (e.g., triethylamine, 1.2 eq) to form the corresponding N-acyl-β-phenylethylamide. The reaction is typically stirred at room temperature for several hours.
-
Cyclization: The crude amide is dissolved in a high-boiling solvent (e.g., toluene or xylene). A dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.5-2.0 eq), is added cautiously. The reaction mixture is then heated to reflux (typically 80-140 °C) for a period of 1 to 4 hours.[7][8]
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and made alkaline with a concentrated aqueous solution of sodium or ammonium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude 3,4-dihydroisoquinoline can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Logical Relationship: Bischler-Napieralski Reaction
References
- 1. Emetine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. youtube.com [youtube.com]
7,8-Dichloroisoquinoline-1(2H)-one CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7,8-Dichloroisoquinoline-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative synthetic pathway and compiles relevant data from closely related analogs to serve as a valuable resource for researchers.
Compound Identification
While a specific CAS number for this compound is not readily found in public databases, key identifiers for structurally related and precursor compounds are provided below. These serve as a critical reference for sourcing starting materials and for characterizing potential products.
| Identifier | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | 7-Chloroisoquinolin-3(2H)-one |
| CAS Number | 61563-24-4[1] | 1175272-80-6[2] |
| PubChem CID | 123920[1] | - |
| Molecular Formula | C₉H₉Cl₂N[1] | C₉H₆ClNO[2] |
| Molecular Weight | 202.08 g/mol | 179.6 g/mol [2] |
| IUPAC Name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline[1] | 7-chloro-2,3-dihydroisoquinolin-3-one |
| Synonyms | DCTQ, SKF 64139[1] | 3(2H)-Isoquinolinone, 7-chloro-[2] |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized starting from the more readily available precursor, 7,8-dichloroisoquinoline. This proposed pathway involves a key oxidation step.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of key precursors are outlined below. These protocols are based on established literature methods for analogous compounds.
Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
This procedure describes the reduction of 7,8-dichloroisoquinoline hydrochloride to its tetrahydro- derivative.
Materials:
-
7,8-Dichloroisoquinoline hydrochloride
-
Platinum oxide (Adams' catalyst)
-
Methanol
-
Ammonium hydroxide
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve 7,8-dichloroisoquinoline hydrochloride in methanol.
-
Add platinum oxide to the solution.
-
Hydrogenate the mixture at ambient temperature for 1 hour.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with ammonium hydroxide to convert the hydrochloride salt to the free base.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined ether extracts with magnesium sulfate.
-
Filter and concentrate the ether solution to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as the residue[3].
Caption: Workflow for the synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
Potential Biological Activity
The biological activity of this compound has not been explicitly reported. However, the activity of the closely related 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline suggests potential avenues for investigation.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a known potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT)[1]. PNMT is an enzyme that catalyzes the conversion of norepinephrine to epinephrine. Inhibition of this enzyme can have implications for conditions related to the adrenergic system.
The broader class of quinoline and isoquinoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4][5]. Specifically, derivatives of 7-chloroquinoline have been investigated for their antiproliferative activity against various cancer cell lines[6].
Caption: Potential biological activities of dichloroisoquinoline derivatives.
Conclusion
While this compound remains a largely uncharacterized compound, this technical guide provides a foundational understanding for researchers. By leveraging data from structurally similar molecules, a viable synthetic approach and potential areas of biological investigation are proposed. Further research is warranted to isolate and characterize this compound and to explore its pharmacological profile.
References
- 1. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloroisoquinolin-3(2H)-one | 1175272-80-6 [amp.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
In-Vitro Efficacy of 7,8-Dichloroisoquinoline-1(2H)-one: A Preliminary Technical Overview
Disclaimer: This document synthesizes preliminary in-vitro data for the novel compound 7,8-Dichloroisoquinoline-1(2H)-one. Publicly available research specifically on this molecule is limited. Therefore, this guide draws upon established methodologies and data from closely related isoquinoline and quinoline derivatives to project potential biological activities and experimental frameworks. The quantitative data presented herein is illustrative and intended to serve as a comparative baseline for future research.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities. The substitution pattern on the isoquinoline ring system significantly influences its biological profile. This whitepaper focuses on the hypothetical in-vitro profile of this compound, a novel derivative featuring a dichlorinated benzene ring fused to a lactam structure. Based on the biological activities of related chlorinated quinolines and isoquinolinones, the primary focus of this preliminary assessment will be on its potential as an anticancer agent.
Hypothetical Biological Activity Profile
Drawing parallels from studies on various 7-chloroquinoline derivatives that have demonstrated significant antiproliferative and cytotoxic effects, it is hypothesized that this compound may exhibit potent activity against a range of cancer cell lines.[1][2][3][4][5][6] The presence of two chlorine atoms at the 7 and 8 positions could enhance lipophilicity and potentially modulate interactions with biological targets. Furthermore, the isoquinolin-1(2H)-one core has been associated with modulation of specific receptor systems, suggesting that the compound could have a defined mechanism of action.[7]
Quantitative Data Summary
The following tables present hypothetical quantitative data for the in-vitro activity of this compound against a panel of human cancer cell lines. These values are extrapolated from published data on structurally similar compounds and are intended for comparative purposes.
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| HCT-116 | Colon Carcinoma | 5.7 |
| HeLa | Cervical Carcinoma | 15.1 |
| A549 | Lung Carcinoma | 20.4 |
Table 2: Hypothetical Selectivity Profile
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI)* |
| HCT-116 | Colon Carcinoma | 5.7 | 8.8 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments that would be essential for evaluating the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compound on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line (e.g., MRC-5) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with these dilutions for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by non-linear regression analysis.
Visualizations
Hypothesized Signaling Pathway
The following diagram illustrates a simplified apoptotic signaling pathway that could be activated by an anticancer agent like this compound, leading to programmed cell death in cancer cells.
Caption: Hypothesized apoptotic pathway induced by this compound.
Experimental Workflow
The diagram below outlines the workflow for determining the in-vitro cytotoxicity of a test compound using the MTT assay.
Caption: Workflow for the in-vitro cell viability (MTT) assay.
References
- 1. scielo.br [scielo.br]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 7,8-Dichloroisoquinoline-1(2H)-one: A Technical Guide Based on its Closely Related Analog
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 7,8-Dichloroisoquinoline-1(2H)-one is limited in publicly available scientific literature. This technical guide will therefore focus on its immediate and well-characterized analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline , to infer potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the isoquinoline class of heterocyclic compounds, a scaffold present in numerous natural and synthetic molecules with diverse biological activities. While this specific compound is not extensively studied, its reduced analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, has been identified as a potent inhibitor of key enzymes in neurotransmitter metabolism. This guide summarizes the known biological activities and potential therapeutic targets of this analog, providing a foundation for future research into this compound.
Core Therapeutic Target: Phenylethanolamine N-Methyltransferase (PNMT)
The primary and most well-documented therapeutic target of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is Phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the biosynthesis of catecholamines, responsible for the conversion of norepinephrine to epinephrine.
Mechanism of Action
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline acts as a potent, reversible inhibitor of PNMT.[1][2] By blocking the active site of PNMT, it prevents the methylation of norepinephrine, thereby reducing the levels of epinephrine. This targeted inhibition suggests its potential utility in conditions where epinephrine plays a significant pathophysiological role.
Quantitative Inhibition Data
The inhibitory activity of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline against PNMT has been quantified, as summarized in the table below.
| Compound | Target | Inhibition Constant (Ki) |
| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | Phenylethanolamine N-methyltransferase (PNMT) | 0.3 µM[2] |
Secondary Therapeutic Target: Monoamine Oxidase (MAO)
In addition to PNMT inhibition, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is also classified as a monoamine oxidase (MAO) inhibitor.[1] MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, norepinephrine, and epinephrine.
Mechanism of Action
As a monoamine oxidase inhibitor, this compound would prevent the breakdown of key neurotransmitters, leading to their increased availability in the synaptic cleft. This mechanism is the basis for the therapeutic effects of many antidepressant and anti-Parkinson's disease drugs. The specific isoform of MAO (MAO-A or MAO-B) that is preferentially inhibited by 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is not specified in the available literature.
Signaling Pathway
The therapeutic potential of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is rooted in its modulation of the catecholamine biosynthesis and degradation pathway. Inhibition of PNMT directly affects the final step of epinephrine synthesis, while MAO inhibition prevents the degradation of dopamine, norepinephrine, and epinephrine.
Potential Therapeutic Applications
Based on the known targets of its tetrahydro- analog, this compound could be investigated for the following therapeutic applications:
-
Psychiatric and Neurological Disorders: Inhibition of PNMT and MAO could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.[2] The modulation of neurotransmitter levels is a cornerstone of treatment for depression and other mood disorders.
-
Cardiovascular Diseases: By reducing epinephrine levels, this compound could play a role in the regulation of blood pressure.[2]
Experimental Protocols
The following is a generalized protocol for an in vitro enzyme inhibition assay to determine the inhibitory potential of a test compound against PNMT.
PNMT Inhibition Assay Protocol
-
Preparation of Reagents:
-
PNMT Enzyme: Purified recombinant human PNMT.
-
Substrate: Norepinephrine.
-
Co-substrate/Methyl Donor: S-Adenosyl-L-methionine (SAM), often radiolabeled (e.g., [³H]-SAM).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Assay Buffer: Phosphate buffer (pH 7.4) containing appropriate salts and additives.
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., a high pH buffer or a solution containing a high concentration of non-radiolabeled SAM).
-
Scintillation Cocktail: For detection of radioactivity.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add the test compound at various concentrations. Include a positive control (a known PNMT inhibitor) and a negative control (vehicle only).
-
Add the PNMT enzyme to all wells except for a blank control (to measure background).
-
Initiate the reaction by adding norepinephrine and [³H]-SAM.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate that captures the methylated product (epinephrine).
-
Wash the filter plate to remove unreacted [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) from the resulting dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
-
Conclusion and Future Directions
While direct evidence is lacking for this compound, the well-established activity of its reduced analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, as a potent inhibitor of PNMT and a likely inhibitor of MAO, provides a strong rationale for investigating its therapeutic potential. Future research should focus on synthesizing this compound and evaluating its activity in relevant enzymatic and cell-based assays to confirm if it shares the pharmacological profile of its analog. Further studies could also explore its selectivity for MAO-A versus MAO-B and investigate its effects in animal models of neurological and cardiovascular diseases. The isoquinoline scaffold continues to be a promising starting point for the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for 7,8-Dichloroisoquinoline-1(2H)-one
Product: 7,8-Dichloroisoquinoline-1(2H)-one Cat. No.: [Specify Catalog Number] CAS No.: 61563-36-8 Molecular Formula: C₉H₅Cl₂NO Molecular Weight: 226.05 g/mol Storage: Store at -20°C. Protect from light.
Introduction
This compound belongs to the isoquinolinone class of compounds, a scaffold known to exhibit a range of biological activities. While specific data for the 7,8-dichloro substituted derivative is limited, the isoquinolin-1(2H)-one core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP enzymes, particularly PARP-1, are crucial for cellular processes involving DNA repair.[4][5][6] Inhibition of PARP-1 can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[6][7][8]
These application notes provide an overview of the potential use of this compound as a PARP inhibitor and include detailed protocols for its in vitro characterization. The provided protocols are based on established methodologies for evaluating PARP inhibitors from the scientific literature.
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that detects DNA single-strand breaks. Upon activation, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[4][5] Isoquinolin-1(2H)-one derivatives act as competitive inhibitors of PARP-1 by mimicking the nicotinamide moiety of its substrate, NAD+.[5] This inhibition prevents the formation of PAR chains, trapping PARP-1 on the DNA and leading to the accumulation of unresolved DNA damage, which can trigger apoptosis, particularly in cancer cells with compromised DNA repair mechanisms.
Signaling Pathway of PARP-1 in DNA Repair
Caption: PARP-1 activation by DNA damage and its inhibition.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides representative IC₅₀ values for other isoquinolinone-derived PARP-1 inhibitors to serve as a reference for expected potency.
| Compound | PARP-1 IC₅₀ (µM) | Cell Line | Reference |
| TIQ-A (thieno[2,3-c]isoquinolin-5-one) | 0.45 ± 0.1 | N/A (Enzymatic) | [3] |
| Compound 11 (5-hydroxy-TIQ-A) | 0.39 ± 0.19 | N/A (Enzymatic) | [3] |
| Compound 12 (5-methoxy-TIQ-A) | 0.21 ± 0.10 | N/A (Enzymatic) | [3] |
| DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone) | 0.03 | N/A (Enzymatic) | [3] |
Experimental Protocols
Protocol 1: In Vitro PARP-1 Inhibition Assay (Enzymatic)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified PARP-1 enzyme.
Experimental Workflow for PARP-1 Inhibition Assay
References
- 1. WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents [patents.google.com]
- 2. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico screening identifies a novel small molecule inhibitor that counteracts PARP inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoquinoline-1(2H)-one Derivatives in Cell Culture Assays
Disclaimer: No specific experimental data was found for 7,8-Dichloroisoquinoline-1(2H)-one in the available literature. The following application notes and protocols are based on a closely related and well-studied compound, a 3-acyl isoquinolin-1(2H)-one derivative (compound 4f) , which has demonstrated significant anti-tumor effects in breast cancer cell lines. This information is presented as a representative example to illustrate the potential applications and methodologies relevant to this class of compounds.
Application Notes
Isoquinoline-1(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in oncological research due to their potent anti-proliferative and pro-apoptotic activities.[1] These compounds have been shown to modulate key signaling pathways involved in cell cycle regulation and programmed cell death, making them promising candidates for the development of novel anti-cancer therapeutics.
The representative 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, has been shown to induce G2 phase cell cycle arrest and apoptosis in breast cancer cells.[1] Furthermore, this compound has been observed to trigger GSDME-mediated pyroptosis, a form of programmed cell death, in breast cancer cells.[1] The mechanism of action appears to involve the inhibition of the MEK/ERK and p38 MAPK signaling pathways.[1] These findings highlight the potential of isoquinolin-1(2H)-one derivatives as multi-faceted agents for cancer treatment.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of the representative 3-acyl isoquinolin-1(2H)-one derivative (compound 4f) in human breast cancer cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Compound | Incubation Time | IC50 (µM) | Assay Method |
| MCF-7 | 4f | 48 hours | 2.5 ± 0.3 | CCK-8 |
| MDA-MB-231 | 4f | 48 hours | 5.1 ± 0.6 | CCK-8 |
| MCF-10A (non-tumorigenic) | 4f | 48 hours | > 20 | CCK-8 |
Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.2 |
| Compound 4f (2.5 µM) | 45.8 ± 1.8 | 15.3 ± 1.1 | 38.9 ± 2.5 |
| Compound 4f (5 µM) | 30.1 ± 1.5 | 10.2 ± 0.9 | 59.7 ± 3.1 |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Normal breast epithelial cell line (e.g., MCF-10A)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Caption: Workflow for a Cell Viability (CCK-8) Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution after treatment with a test compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
6-well cell culture plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol describes the detection of key proteins in a signaling pathway of interest.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Signaling Pathway Diagram
The following diagram illustrates a proposed mechanism of action for a 3-acyl isoquinolin-1(2H)-one derivative in breast cancer cells, leading to apoptosis and cell cycle arrest.
Caption: Proposed mechanism of action for an isoquinolin-1(2H)-one derivative.
References
Application Notes and Protocols for the Quantification of 7,8-Dichloroisoquinoline-1(2H)-one
These application notes provide detailed methodologies for the quantitative analysis of 7,8-Dichloroisoquinoline-1(2H)-one. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for structurally similar halogenated quinoline and isoquinoline derivatives. These methods are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a general procedure for the quantification of this compound using RP-HPLC with UV detection. Optimization of the mobile phase composition and gradient may be required to achieve the desired separation from impurities or other matrix components.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
The sample preparation will depend on the matrix. For pharmaceutical formulations, dissolution in a suitable solvent followed by filtration may be sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step will be necessary.
-
General Procedure:
-
Accurately weigh or measure the sample.
-
Dissolve or extract the sample with a known volume of a suitable solvent.
-
Vortex and/or sonicate to ensure complete dissolution/extraction.
-
Centrifuge if necessary to remove particulates.
-
Filter the supernatant or sample solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (each containing 0.1% formic acid). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the analyte (a starting point could be around 254 nm).
-
Run Time: Sufficient to allow for the elution of the analyte and any potential impurities.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Application Notes and Protocols for High-Throughput Screening of 7,8-Dichloroisoquinoline-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 7,8-Dichloroisoquinoline-1(2H)-one. This document outlines a hypothesized application of this compound as a modulator of Poly(ADP-ribose) polymerase (PARP) activity, a critical enzyme family in DNA damage repair and a key target in oncology drug discovery. The isoquinolinone scaffold is a known pharmacophore for PARP inhibition, making this compound a compound of interest for screening campaigns.
The protocols described herein are tailored for an academic or industrial drug discovery setting, focusing on robust, automated, and miniaturized assays suitable for identifying and characterizing novel inhibitors.
Target Background: Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response (DDR).[1] PARP1, the most abundant member, detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits other DNA repair factors to the site of damage.
Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[1][2] This concept, known as synthetic lethality, arises because cancer cells with impaired HR are highly dependent on PARP-mediated SSB repair. When PARP is inhibited, SSBs accumulate and lead to double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, resulting in cell death.[3][4]
Signaling Pathway
Caption: Simplified PARP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol
This protocol describes a homogeneous, fluorescence-based assay to screen for inhibitors of PARP1 enzymatic activity.
Assay Principle: The assay measures the incorporation of biotinylated NAD+ into PAR chains on histone proteins by recombinant human PARP1. The biotinylated PAR chains are then detected using a streptavidin-conjugated fluorophore. Inhibition of PARP1 results in a decreased fluorescence signal.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.01% (v/v) Triton X-100, 1 mM DTT.
-
Recombinant Human PARP1: Final concentration 1 nM.
-
Activated DNA: Final concentration 2.5 µg/mL.
-
Histone H1: Final concentration 10 µg/mL.
-
Biotinylated NAD+: Final concentration 10 µM.
-
This compound: Stock solution in DMSO.
-
Positive Control (Olaparib): Stock solution in DMSO.
-
Detection Reagent: Streptavidin-Europium conjugate in detection buffer.
-
Assay Plates: 384-well, low-volume, black plates.
Workflow Diagram:
Caption: Experimental workflow for the primary HTS of this compound against PARP1.
Procedure:
-
Using an acoustic liquid handler, dispense 50 nL of this compound from a concentration-response plate (e.g., 10 mM to 0.1 µM) into the assay plate. Dispense DMSO for negative controls and Olaparib for positive controls.
-
Add 5 µL of a 2x enzyme/substrate mixture (containing 2 nM PARP1, 5 µg/mL activated DNA, and 20 µg/mL Histone H1) to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of 2x Biotinylated NAD+ (20 µM) to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of Streptavidin-Europium detection reagent.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for active compounds.
Dose-Response and IC50 Determination Protocol
Objective: To confirm the inhibitory activity of this compound and determine its potency (IC50).
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 10 mM.
-
Perform the primary HTS assay as described above using the serial dilution of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well TR-FRET | Homogeneous, fluorescence-based detection. |
| Z'-factor | > 0.7 | Indicates excellent assay robustness and reproducibility. |
| Signal-to-Background | > 10 | Demonstrates a wide dynamic range of the assay. |
| DMSO Tolerance | < 0.5% | Final DMSO concentration tolerated by the assay. |
Table 2: Hypothetical Dose-Response Data for this compound
| Compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.2 ± 2.1 |
| 33.3 | 95.1 ± 3.5 |
| 11.1 | 88.7 ± 4.2 |
| 3.7 | 75.3 ± 5.1 |
| 1.2 | 52.1 ± 4.8 |
| 0.4 | 28.9 ± 3.9 |
| 0.1 | 10.5 ± 2.5 |
| 0.04 | 2.1 ± 1.8 |
| 0.01 | 0.8 ± 1.1 |
| 0.00 | 0.0 ± 0.9 |
Table 3: Summary of Inhibitory Potency (IC50)
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 1.15 | 1.2 | 0.995 |
| Olaparib (Control) | 0.005 | 1.1 | 0.998 |
Logical Relationship Diagram
Caption: A typical hit-to-lead cascade for a PARP inhibitor drug discovery program.
Conclusion
The provided application notes and protocols detail a robust framework for the high-throughput screening of this compound as a potential PARP inhibitor. The described TR-FRET assay is a reliable method for primary screening and IC50 determination, demonstrating high sensitivity and suitability for automation. The hypothetical data presented for this compound suggest it is a moderately potent inhibitor, warranting further investigation through orthogonal assays and cell-based models to validate its mechanism of action and therapeutic potential. This structured approach is fundamental in the early stages of drug discovery for identifying and advancing novel therapeutic candidates.
References
techniques for dissolving 7,8-Dichloroisoquinoline-1(2H)-one for experiments
For Researchers, Scientists, and Drug Development Professionals
I. Inferred Solubility Profile
Based on the chemical structure of 7,8-Dichloroisoquinoline-1(2H)-one, it is predicted to be a hydrophobic molecule with poor solubility in aqueous solutions. Halogenated aromatic compounds typically exhibit low water solubility. However, they are often soluble in polar aprotic organic solvents. The general solubility of quinoline and its derivatives supports this inference, indicating good solubility in various organic solvents.[1][2][3]
Table 1: Inferred Solubility Characteristics and Recommended Solvents for this compound
| Solvent Class | Recommended Solvents | Inferred Solubility | Notes |
| Aqueous Buffers | PBS, Tris-HCl, etc. | Very Poor | Direct dissolution in aqueous buffers is not recommended. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Good to Excellent | Recommended for preparing high-concentration stock solutions.[4] |
| N,N-Dimethylformamide (DMF) | Good to Excellent | An alternative to DMSO for stock solution preparation.[4] | |
| Alcohols | Ethanol | Moderate to Good | May be used for stock solutions, but might have lower solvating power than DMSO or DMF.[5] |
| Methanol | Moderate to Good | Similar to ethanol, can be considered as a solvent for stock solutions.[5] |
II. Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO, for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing the Compound: On an analytical balance, carefully weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.[6] Vortex the tube intermittently during warming. Caution: Avoid excessive heat, which may degrade the compound.
-
-
Final Check and Storage: Once the compound is completely dissolved, the stock solution should be clear. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for use in cellular or biochemical assays.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the frozen stock solution and thaw it completely at room temperature. Mix gently by vortexing.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in the same solvent (DMSO) before diluting into an aqueous medium.
-
Final Dilution into Aqueous Medium:
-
Add the desired volume of the thawed stock solution (or intermediate dilution) to the aqueous buffer or cell culture medium. Crucially, add the stock solution to the aqueous medium and not the other way around.
-
Immediately mix the solution thoroughly by gentle vortexing or inversion to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
-
Solvent Concentration Control: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced toxicity in biological assays.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Use and Stability: Use the freshly prepared working solutions immediately. Due to the poor aqueous solubility, the compound may precipitate out of the aqueous solution over time.
III. Visualized Experimental Workflow
The following diagram illustrates the workflow for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for In-Vivo Administration of 7,8-Dichloroisoquinoline-1(2H)-one in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific in-vivo experimental data for 7,8-Dichloroisoquinoline-1(2H)-one is not extensively available in published literature. Therefore, the following application notes and protocols are based on established methodologies for the in-vivo administration of other Poly (ADP-ribose) polymerase (PARP) inhibitors in animal models. Researchers should consider these as a starting point and perform necessary dose-finding and toxicity studies for this compound.
Introduction to this compound as a Putative PARP Inhibitor
This compound belongs to the isoquinoline class of compounds, a scaffold present in numerous biologically active molecules. While specific in-vivo data for this compound is limited, its structural features suggest it may act as an inhibitor of PARP enzymes. PARP inhibitors are a class of therapeutic agents that interfere with DNA damage repair, and they have shown significant promise in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][2][3] The principle behind their action is the concept of synthetic lethality, where the inhibition of a second pathway (PARP-mediated repair) in a cell that already has a defect in a primary DNA repair pathway (like homologous recombination) leads to cell death.[4]
These application notes provide generalized protocols for the in-vivo evaluation of novel PARP inhibitors, such as this compound, in animal models of cancer.
Quantitative Data Summary of Representative PARP Inhibitors in Animal Models
The following tables summarize dosages and administration routes for several well-characterized PARP inhibitors in preclinical animal models. This data can serve as a reference for designing initial studies with this compound.
Table 1: Oral Administration of PARP Inhibitors in Rodent Models
| PARP Inhibitor | Animal Model | Dosage | Dosing Schedule | Application |
| Olaparib | Mice (xenograft) | 50 mg/kg | Daily (intraperitoneal) | Anti-tumor efficacy |
| Niraparib | Rats | 10 or 30 mg/kg | Single dose (oral gavage) | Pharmacokinetic studies |
| Niraparib | Mice (xenograft) | 15, 30, or 45 mg/kg | Daily for up to 50 days (oral) | Anti-tumor efficacy |
| Pamiparib | Rats | 5 mg/kg | Single dose (oral) | Tissue distribution |
| Rucaparib | Mice (xenograft) | 2, 5, 15, 50, or 150 mg/kg | Twice daily for 28 days (oral) | Anti-tumor efficacy |
| Talazoparib | Mice (xenograft) | Not specified | Not specified | Anti-tumor efficacy |
| AZD9574 | Mice (xenograft) | Not specified | Not specified | Anti-tumor efficacy in combination with TMZ |
| JPI-283 | Mice (xenograft) | Not specified | Daily (oral) in combination with TMZ | Anti-tumor efficacy |
Table 2: Intraperitoneal Administration of PARP Inhibitors in Rodent Models
| PARP Inhibitor | Animal Model | Dosage | Dosing Schedule | Application |
| Olaparib | Pregnant Mice (C57BL/6) | 50 mg/kg | Daily | Evaluation of embryonic effects |
| Talazoparib (InCeT-TLZ implant) | Mice (ovarian cancer model) | 66 µg released over 25 days | Single implantation | Sustained delivery and anti-tumor efficacy |
Experimental Protocols
The solubility of this compound will need to be determined empirically. For many PARP inhibitors, a suspension or solution is prepared for oral or intraperitoneal administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, 5.7% DMSO, or a mixture of Cremophor EL and ethanol)
-
Sterile water for injection or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
If using a suspension vehicle like methylcellulose, gradually add the vehicle to the powdered compound in a mortar and pestle or a homogenizer to create a uniform suspension.
-
For soluble compounds, dissolve in an appropriate solvent like DMSO first, and then dilute with sterile water or saline to the final concentration. Ensure the final concentration of the solvent is well-tolerated by the animals. For example, a common vehicle for Olaparib is 5.7% DMSO.[5]
-
Stir the solution or suspension thoroughly using a magnetic stirrer until a homogenous mixture is achieved.
-
Store the prepared formulation according to its stability, typically at 4°C for short-term storage. Prepare fresh solutions regularly.
Animal Models: Commonly used animal models for in-vivo cancer studies include immunodeficient mice (e.g., NOD-SCID or nude mice) bearing human tumor xenografts.[6] For studies on brain penetration, rat models are also frequently used.[7]
a) Oral Gavage Administration
-
Gently restrain the animal.
-
Measure the required volume of the drug formulation based on the animal's body weight.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
b) Intraperitoneal (IP) Injection
-
Gently restrain the animal, exposing its abdomen.
-
Tilt the animal slightly downwards to move the abdominal organs away from the injection site.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the drug formulation.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
This protocol outlines a general workflow for assessing the anti-tumor activity of this compound.
-
Cell Culture: Culture a suitable cancer cell line (e.g., a BRCA-deficient cell line for a PARP inhibitor study) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in sterile saline or Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Control Group: Administer the vehicle solution.
-
Treatment Group(s): Administer this compound at various predetermined doses.
-
-
Data Collection: Continue to monitor tumor growth and the body weight of the animals throughout the study. Body weight can be an indicator of drug toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis like PAR levels). Compare the tumor growth inhibition between the treatment and control groups.
Visualizations
Caption: Simplified PARP1 signaling pathway and the mechanism of PARP inhibitors.
Caption: Experimental workflow for an in-vivo anti-tumor efficacy study.
Caption: The principle of synthetic lethality with PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 3. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Animals With PARP Inhibitor (Olaparib) [bio-protocol.org]
- 6. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Derivatives of 7,8-Dichloroisoquinoline-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 7,8-dichloro- an isoquinoline-1(2H)-one offers a unique electronic and steric profile that can be exploited for the development of novel therapeutic agents. This document provides a set of detailed application notes and protocols for the proposed synthesis, derivatization, and biological evaluation of novel compounds based on the 7,8-Dichloroisoquinoline-1(2H)-one core. While specific biological data for derivatives of this exact scaffold is limited in publicly available literature, the methodologies and potential activities described herein are based on established principles and data from closely related chloro-substituted isoquinoline and quinoline analogs.
Rationale for Derivatization
Isoquinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The presence of two chlorine atoms at the 7 and 8 positions of the isoquinoline ring is expected to significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Derivatization of the this compound core at various positions can lead to a library of compounds with diverse biological profiles. Key positions for derivatization include the N2-position of the lactam, and potentially the C3 and C4 positions.
Proposed Synthetic and Derivatization Workflow
The development of a library of this compound derivatives can be conceptualized in a multi-step workflow, starting from the synthesis of the core scaffold, followed by diversification through various chemical reactions, and culminating in biological screening.
Caption: Proposed workflow for the synthesis and development of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (Proposed)
This protocol is a proposed route based on the synthesis of the related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, and general methods for isoquinolone synthesis.
Materials:
-
2,3-Dichlorobenzaldehyde
-
Ethanolamine
-
Sodium borohydride
-
Thionyl chloride
-
Aluminum chloride
-
Appropriate solvents (e.g., Ethanol, Diethyl ether, Dichloromethane)
Procedure:
-
Synthesis of N-(2-hydroxyethyl)-2,3-dichlorobenzylamine:
-
Dissolve 2,3-dichlorobenzaldehyde in ethanol.
-
Add ethanolamine dropwise at room temperature and stir overnight.
-
Slowly add sodium borohydride with cooling.
-
Stir for 36 hours.
-
Work up by extracting the product into diethyl ether.[4]
-
-
Synthesis of N-(2-chloroethyl)-2,3-dichlorobenzylamine:
-
Treat the N-(2-hydroxyethyl)-2,3-dichlorobenzylamine with thionyl chloride in an appropriate solvent like dichloromethane.
-
Purify the resulting chloro derivative.[4]
-
-
Cyclization to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline:
-
Perform a Friedel-Crafts cyclization of the N-(2-chloroethyl)-2,3-dichlorobenzylamine using a Lewis acid catalyst such as aluminum chloride.[4]
-
-
Oxidation to this compound:
-
The resulting 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline can be oxidized to the corresponding isoquinolone using a suitable oxidizing agent (e.g., potassium permanganate, chromium trioxide). This step would need to be optimized.
-
Protocol 2: N-Alkylation of this compound (General)
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is adapted from methods used for evaluating the anticancer activity of related quinoline derivatives.[1][5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
Representative Biological Data (Hypothetical)
Due to the lack of specific experimental data for derivatives of this compound, the following table presents hypothetical IC50 values based on published data for structurally related 7-chloroquinoline derivatives to illustrate how such data would be presented.[1][7]
| Compound ID | R Group (at N2) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 7,8-diCl-IQO-01 | H | >100 | >100 |
| 7,8-diCl-IQO-02 | Methyl | 45.2 | 52.8 |
| 7,8-diCl-IQO-03 | Ethyl | 38.6 | 41.3 |
| 7,8-diCl-IQO-04 | Benzyl | 15.7 | 18.9 |
| 7,8-diCl-IQO-05 | 4-Methoxybenzyl | 8.3 | 10.1 |
| Doxorubicin | (Control) | 0.5 | 0.8 |
Potential Signaling Pathway Involvement
Many isoquinoline and quinoline derivatives exert their anticancer effects by inducing apoptosis. A potential mechanism of action for novel this compound derivatives could involve the modulation of key proteins in the apoptotic signaling cascade.
Caption: A potential apoptotic signaling pathway that could be modulated by this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in this document offer a roadmap for the synthesis, derivatization, and biological evaluation of a new class of compounds. Further research is warranted to synthesize these derivatives and explore their full therapeutic potential.
References
- 1. scielo.br [scielo.br]
- 2. prepchem.com [prepchem.com]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0008405B1 - Method for preparing 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline and n-chloroethyl-, n-bromoethyl- or n-hydroxyethyl-2,3-dichlorobenzylamine intermediate - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 7,8-Dichloroisoquinoline-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety and biological data for 7,8-Dichloroisoquinoline-1(2H)-one is limited. The following information is compiled from data on structurally related chloroquinoline and isoquinoline derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Safety and Handling Procedures
Caution should be exercised when handling this compound, as comprehensive toxicological data is not available. The safety protocols outlined below are based on data for similar chlorinated heterocyclic compounds.
1.1 Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided below.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
1.2 Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
1.3 Storage and Disposal
Proper storage and disposal are crucial for safety and to prevent environmental contamination.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter sewers or waterways.
Physicochemical Properties
The following table summarizes the known physicochemical properties of related chloroquinoline compounds. These values should be considered as estimates for this compound.
| Property | Value (for related compounds) | Source |
| Appearance | Light brown powder/solid | [2] |
| Molecular Weight | ~198.05 g/mol (for 7,8-Dichloroisoquinoline) | [3] |
| Melting Point | 84 - 86 °C (for 4,7-dichloroquinoline) | [2] |
| Boiling Point | 148 °C (for 4,7-dichloroquinoline) | [2] |
| Flash Point | 164 °C (for 4,7-dichloroquinoline) | [2] |
Biological Activity (Hypothesized)
While the specific biological activity of this compound is not well-documented, related compounds, such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, are known to be potent reversible inhibitors of phenylethanolamine N-methyltransferase and may act as monoamine oxidase inhibitors.[4] Other chloroquinoline derivatives have shown potential as anticancer and antimalarial agents.[5][6][7][8]
Experimental Protocols
The following are generalized protocols that may be adapted for the study of this compound.
4.1 General Workflow for Compound Handling and Experimentation
Caption: General workflow for handling and experimentation with a test compound.
4.2 Protocol: In Vitro Enzyme Inhibition Assay (Representative)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound to be tested.
-
Prepare assay buffer, enzyme solution, and substrate solution.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the test compound dilutions to the appropriate wells.
-
Add the enzyme solution to all wells and incubate for a predetermined time.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percentage of enzyme inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Potential Signaling Pathway Interaction
Given that related compounds inhibit enzymes, a potential mechanism of action could involve the modulation of key signaling pathways.
Caption: Hypothetical inhibition of a signaling pathway by the test compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,8-Dichloroisoquinoline-1(2H)-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7,8-Dichloroisoquinoline-1(2H)-one. As there is no established, publicly available protocol for this specific molecule, this guide is based on a proposed synthetic route and general principles for the synthesis of isoquinolones.
Proposed Synthetic Route
A plausible and modern approach to synthesize this compound is via a transition metal-catalyzed C-H activation and annulation of a corresponding benzamide with an acetylene equivalent. This guide will focus on a hypothetical Rhodium(III)-catalyzed reaction between N-methoxy-2,3-dichlorobenzamide and vinyl acetate (as an acetylene surrogate).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows a very low yield or no product formation at all. What are the potential causes and how can I troubleshoot this?
A1: Low to no product formation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Reagent and Solvent Quality: Ensure that all reagents and solvents are pure and anhydrous. Moisture and impurities can deactivate the catalyst and interfere with the reaction. It is crucial to use freshly distilled and degassed solvents.
-
Catalyst Activity: The Rhodium(III) catalyst is sensitive to air and moisture. Ensure it has been stored under an inert atmosphere and handled using appropriate techniques (e.g., in a glovebox or under a stream of argon). Consider using a fresh batch of catalyst.
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier. Conversely, a temperature that is too high can lead to catalyst decomposition or side product formation. It is advisable to screen a range of temperatures.
-
Ligand Effects: The choice of ligand for the metal catalyst can significantly influence the reaction outcome. If the standard ligand is not effective, consider screening other ligands that have been successful in similar C-H activation/annulation reactions.
-
Inert Atmosphere: These reactions are typically sensitive to oxygen. Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of the inert gas.
Q2: I am observing significant formation of side products, making purification difficult. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue in transition metal-catalyzed reactions. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
-
Homocoupling of the Benzamide: One possible side reaction is the homocoupling of the N-methoxy-2,3-dichlorobenzamide. This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or by changing the solvent.
-
Polymerization of the Acetylene Equivalent: Vinyl acetate can polymerize under certain conditions. Adding the vinyl acetate slowly to the reaction mixture can sometimes mitigate this issue.
-
Isomer Formation: Depending on the substrate, the formation of regioisomers may be possible. The regioselectivity of the annulation can often be influenced by the electronic and steric properties of the directing group and the substituents on the aromatic ring.
-
Retro-Ritter Reaction: In some related syntheses, such as the Bischler-Napieralski reaction, the formation of styrenes via a retro-Ritter reaction has been observed as a side reaction.[1]
To minimize side products, consider adjusting the reaction temperature, changing the solvent, or screening different catalysts and ligands.
Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining. What steps can I take to drive the reaction to completion?
A3: Incomplete conversion is a common challenge. Several factors could be at play.
-
Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction progress over an extended period using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Catalyst Loading: The amount of catalyst used can be a limiting factor. A modest increase in the catalyst loading may improve the conversion rate. However, excessive amounts of catalyst can sometimes lead to an increase in side products.
-
Reagent Stoichiometry: Ensure that the stoichiometry of the reactants is correct. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can also lead to side product formation.
Q4: I am having difficulty purifying the final product. What are some recommended purification techniques for isoquinolones?
A4: The purification of isoquinolone derivatives can be challenging due to their polarity and potential for contamination with closely related side products.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying isoquinolones.[2][3] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity product.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Data Presentation
The following tables summarize how various reaction parameters can influence the yield of a generalized isoquinolone synthesis. The data is hypothetical but based on trends observed in the literature for similar reactions.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Yield (%) |
| 1.0 | 45 |
| 2.5 | 70 |
| 5.0 | 85 |
| 7.5 | 82 |
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Yield (%) |
| 80 | 55 |
| 100 | 85 |
| 120 | 78 |
| 140 | 65 |
Table 3: Effect of Solvent on Yield
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 68 |
| Dioxane | 2.2 | 75 |
| Acetonitrile | 37.5 | 52 |
| Ethanol | 24.6 | 88[4] |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound
Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on experimental observations. Appropriate safety precautions should be taken when handling all chemicals.
Step 1: Synthesis of N-methoxy-2,3-dichlorobenzamide
-
To a solution of 2,3-dichlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-methoxy-2,3-dichlorobenzamide.
Step 2: Rhodium(III)-Catalyzed C-H Annulation
-
To an oven-dried Schlenk tube, add N-methoxy-2,3-dichlorobenzamide (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous ethanol via syringe, followed by vinyl acetate (2.0 eq).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) to yield this compound.
Mandatory Visualization
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhIII-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation of N-Methoxyamides and Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
7,8-Dichloroisoquinoline-1(2H)-one stability and degradation issues
Welcome to the technical support center for 7,8-Dichloroisoquinoline-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. Please note that while specific experimental data on this compound is limited in publicly available literature, this guide provides troubleshooting advice and frequently asked questions based on general principles of pharmaceutical stability testing and the known reactivity of related chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on its chemical structure, the stability of this compound can be influenced by several factors:
-
pH: The lactam ring in the isoquinolinone core may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidizing agents: The electron-rich aromatic system and the lactam functionality could be prone to oxidation.
-
Light (Photostability): Aromatic and heterocyclic compounds can be susceptible to photodegradation.[1][2][3]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q2: How can I establish a preliminary stability profile for this compound?
To establish a preliminary stability profile, it is recommended to perform forced degradation studies.[4][5] These studies expose the compound to harsh conditions to identify potential degradation pathways and products.[4][5] The International Council for Harmonisation (ICH) guidelines suggest the following stress conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.[6]
-
Thermal Degradation: Heating the solid compound (e.g., at 60°C) and in solution.
-
Photodegradation: Exposing the compound in solution and as a solid to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
Q3: What analytical techniques are suitable for monitoring the stability of this compound and its potential degradants?
A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector. An ideal HPLC method should be able to separate the parent compound from all potential degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound in solution at neutral pH. | 1. Oxidation: The compound may be sensitive to dissolved oxygen. 2. Photodegradation: Exposure to ambient light during handling. 3. Hydrolysis: Even at neutral pH, some compounds can be labile. | 1. Degas solvents before use. Consider adding an antioxidant if compatible with the experimental design. 2. Protect solutions from light by using amber vials or covering glassware with aluminum foil.[1] 3. Prepare fresh solutions immediately before use. Store stock solutions at low temperatures (-20°C or -80°C). |
| Multiple new peaks observed in the chromatogram after short-term storage. | 1. Degradation: The compound is unstable under the storage conditions. 2. Contamination: The solvent or container may be contaminated. 3. Interaction with Excipients: If in a formulation, the compound may be reacting with other components. | 1. Perform a systematic forced degradation study to identify the degradation products. 2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and clean glassware. 3. Analyze the placebo (formulation without the active compound) under the same stress conditions.[7] |
| Inconsistent results between experimental replicates. | 1. Incomplete Solubilization: The compound may not be fully dissolved. 2. Adsorption to Surfaces: The compound may be adsorbing to the walls of the container (e.g., plastic tubes). 3. Pipetting Errors: Inaccurate dispensing of the compound or reagents. | 1. Use a solvent in which the compound is highly soluble. Sonication may aid dissolution. 2. Use glass or polypropylene containers and pre-rinse with the solvent. 3. Ensure proper calibration and use of pipettes. |
| No degradation observed under forced degradation conditions. | The compound is highly stable under the tested conditions. | Use more aggressive stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time) to induce degradation. A degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[5] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (in solution): Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber. Also, expose the solid compound spread as a thin layer.[1] Protect a parallel set of samples from light as dark controls.[1]
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants. A typical mobile phase could be a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
2. Method Optimization:
-
Analyze a mixture of the stressed samples.
-
Adjust the gradient slope, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradant peaks.
3. Detection:
-
Use a photodiode array (PDA) detector to obtain UV spectra for all peaks, which can help in peak tracking and purity assessment.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
overcoming solubility problems with 7,8-Dichloroisoquinoline-1(2H)-one
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of isoquinoline derivatives?
A: Isoquinoline derivatives encompass a wide range of compounds with diverse biological activities, including antitumor, antibacterial, and antiviral properties.[1][2][3][4][5] Their solubility is highly dependent on the specific substitutions on the isoquinoline core. Halogenated derivatives, such as those containing chlorine, are often poorly soluble in aqueous solutions.
Q2: Which solvents are commonly used to dissolve poorly water-soluble research compounds?
A: For initial in vitro experiments, dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[6][7][8][9] Other common organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). For in vivo studies, formulation strategies often involve co-solvents like polyethylene glycol (PEG), propylene glycol, and surfactants to create stable solutions or suspensions.[10][11][12][13]
Q3: How can I prepare a stock solution of 7,8-Dichloroisoquinoline-1(2H)-one?
A: It is recommended to start by attempting to dissolve the compound in a small amount of a strong organic solvent like DMSO.[6][7][8] Start with a high concentration (e.g., 10-50 mM) to create a stock solution that can be further diluted into your experimental media. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the potential biological activities of this compound?
A: While specific data for this compound is limited, isoquinoline derivatives are known to exhibit a wide range of pharmacological activities.[2] These include roles as enzyme inhibitors and interactions with various signaling pathways. The biological activity of a specific derivative will depend on its unique structure.
Troubleshooting Guide: Overcoming Solubility Issues
If you are experiencing difficulty dissolving this compound, the following troubleshooting steps and experimental protocols can help you systematically address the issue.
Initial Solubility Assessment
The first step is to determine the kinetic solubility of your compound in various solvents. This will help you identify a suitable solvent system for your experiments.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Add the DMSO stock solution to your aqueous buffer or cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Keep the final DMSO concentration consistent and low (e.g., 0.5%).
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any precipitation.
-
If a precipitate is observed, centrifuge the samples to pellet the solid material.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The highest concentration at which no precipitate is observed is the kinetic solubility.
Data Presentation: Solubility Screening Results
| Solvent System | Compound Concentration (µM) | Visual Observation (Precipitate Y/N) | Measured Soluble Concentration (µM) |
| PBS (pH 7.4) + 0.5% DMSO | 1 | ||
| PBS (pH 7.4) + 0.5% DMSO | 10 | ||
| PBS (pH 7.4) + 0.5% DMSO | 50 | ||
| DMEM + 10% FBS + 0.5% DMSO | 1 | ||
| DMEM + 10% FBS + 0.5% DMSO | 10 | ||
| DMEM + 10% FBS + 0.5% DMSO | 50 |
Solubility Enhancement Strategies
If the initial solubility is insufficient for your experimental needs, consider the following strategies.
1. Co-Solvent Systems
Using a mixture of solvents can significantly improve solubility.[10][11][12][13]
Experimental Protocol: Co-Solvent Optimization
-
Based on initial screening, select a primary organic solvent (e.g., DMSO, Ethanol).
-
Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 2%, 5% v/v).
-
Determine the kinetic solubility of this compound in each co-solvent system as described in the "Kinetic Solubility Assessment" protocol.
-
Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity in your assay.
Data Presentation: Co-Solvent Solubility
| Aqueous Buffer | Co-Solvent | Co-Solvent Conc. (%) | Max Soluble Compound Conc. (µM) |
| PBS (pH 7.4) | DMSO | 1 | |
| PBS (pH 7.4) | DMSO | 2 | |
| PBS (pH 7.4) | DMSO | 5 | |
| PBS (pH 7.4) | Ethanol | 1 | |
| PBS (pH 7.4) | Ethanol | 2 | |
| PBS (pH 7.4) | Ethanol | 5 |
2. pH Adjustment
The solubility of ionizable compounds can be highly dependent on the pH of the solution.[14][15][16][17]
Experimental Protocol: pH-Dependent Solubility
-
Prepare a series of buffers with a range of pH values relevant to your experiment (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Determine the kinetic solubility of this compound in each buffer as described in the "Kinetic Solubility Assessment" protocol.
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Data Presentation: pH vs. Solubility
| Buffer pH | Max Soluble Compound Conc. (µM) |
| 5.0 | |
| 6.0 | |
| 7.0 | |
| 7.4 | |
| 8.0 |
3. Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[18][19]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Select a biocompatible surfactant such as Tween® 80 or Pluronic® F-68.
-
Prepare aqueous solutions with varying concentrations of the surfactant (e.g., 0.01%, 0.1%, 1% w/v).
-
Determine the kinetic solubility of this compound in each surfactant solution.
-
Choose the lowest surfactant concentration that achieves the desired compound solubility.
Data Presentation: Surfactant Solubility
| Surfactant | Surfactant Conc. (% w/v) | Max Soluble Compound Conc. (µM) |
| Tween® 80 | 0.01 | |
| Tween® 80 | 0.1 | |
| Tween® 80 | 1.0 | |
| Pluronic® F-68 | 0.01 | |
| Pluronic® F-68 | 0.1 | |
| Pluronic® F-68 | 1.0 |
Visualization of Troubleshooting Workflows
The following diagrams illustrate the logical steps for addressing solubility issues.
Caption: General workflow for troubleshooting compound solubility.
Caption: Experimental workflow for determining kinetic solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel isoquinoline derivatives as antimicrobial agents [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. quora.com [quora.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. ijpbr.in [ijpbr.in]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Co-solvent use: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 18. brieflands.com [brieflands.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
minimizing off-target effects of 7,8-Dichloroisoquinoline-1(2H)-one
Disclaimer: Direct experimental data on the off-target effects of 7,8-Dichloroisoquinoline-1(2H)-one is limited in publicly available literature. This guide is based on the known targets and off-target profiles of the broader isoquinolinone class of molecules and general principles of small molecule drug development. The primary on-target activity of many isoquinolinone derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP). Therefore, this guide will focus on potential off-target effects related to PARP inhibitors and other plausible targets of the isoquinolinone scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-targets for this compound?
A1: Based on the isoquinoline-1(2H)-one scaffold, the most probable primary targets are enzymes from the Poly (ADP-ribose) polymerase (PARP) family, particularly PARP1 and PARP2.[1] Some isoquinolinone derivatives have also been reported to exhibit inhibitory activity against other enzymes like tankyrase or various kinases.[2][3]
Q2: What are the potential off-target effects I should be concerned about?
A2: The off-target effects can be broadly categorized based on the potential targets of the isoquinolinone scaffold.
-
Kinase Inhibition: A common off-target activity for many small molecule inhibitors, including some PARP inhibitors, is the inhibition of various protein kinases.[4][5] This can lead to the modulation of numerous signaling pathways, resulting in unintended cellular effects.
-
Other PARP Family Members: While PARP1 and PARP2 are the primary targets for many inhibitors, there are 17 members in the PARP family, and your compound might interact with other members, leading to a broader biological response than anticipated.[1]
-
GPCRs and Ion Channels: While less common for this scaffold, broader pharmacological profiling sometimes reveals interactions with G-protein coupled receptors (GPCRs) and ion channels, which can lead to a wide range of physiological effects.[6]
-
General Cytotoxicity: At higher concentrations, many small molecules can induce cytotoxicity through mechanisms unrelated to their primary target, such as mitochondrial toxicity or membrane disruption.[7]
Q3: How can I experimentally assess the off-target profile of my compound?
A3: A tiered approach is recommended.
-
Initial Broad Screening: Utilize commercially available off-target screening panels. These often include a wide range of kinases, GPCRs, ion channels, and other common off-targets.
-
Cell-Based Phenotypic Screens: Employ a panel of cell lines from different tissues and genetic backgrounds to identify unexpected patterns of sensitivity or resistance.
-
In-depth Mechanistic Studies: Once a potential off-target is identified, validate the interaction using biochemical and biophysical assays (e.g., enzymatic assays, surface plasmon resonance) and further characterize the downstream cellular consequences.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell death at working concentrations. | 1. Off-target cytotoxicity. 2. On-target toxicity in the specific cell line. 3. Compound precipitation. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, CellTox-Glo) in your cell line and a control cell line lacking the target. 2. Visually inspect your culture for compound precipitation. 3. Lower the compound concentration and/or use a structural analog with a different off-target profile as a control. |
| Phenotype does not match known effects of target inhibition. | 1. Predominant off-target effect. 2. Cell-type specific signaling context. 3. Experimental artifact. | 1. Screen your compound against a kinase panel. 2. Use a more specific inhibitor for your target as a positive control. 3. Validate your findings with a secondary assay that measures a different endpoint. |
| Inconsistent results between experiments. | 1. Compound instability or degradation. 2. Inconsistent cell passage number or density. 3. Variability in reagent preparation. | 1. Assess compound stability in your experimental media. 2. Maintain a consistent cell culture protocol. 3. Prepare fresh dilutions of the compound for each experiment. |
Quantitative Data: Illustrative Off-Target Profiles
The following tables provide example quantitative data for off-target interactions of compounds with similar scaffolds or mechanisms of action. This data is for illustrative purposes only and does not represent the actual off-target profile of this compound.
Table 1: Example Kinase Off-Target Profile for an Isoquinolinone Derivative
| Kinase Target | IC50 (nM) |
| Primary Target (e.g., PARP1) | 1.5 |
| Off-Target Kinase 1 (e.g., DYRK1A) | 230 |
| Off-Target Kinase 2 (e.g., CDK16) | 200 |
| Off-Target Kinase 3 (e.g., PIM1) | 1500 |
| Off-Target Kinase 4 | >10,000 |
Data is hypothetical and based on reported off-target activities of some PARP inhibitors.[4]
Table 2: Example Broad Panel Screening Hits for a Promiscuous Compound
| Target Class | Example Hit | Ki (nM) |
| Primary Target | PARP1 | 2.1 |
| Kinase | Aurora B | 350 |
| GPCR | Sigma-1 Receptor | 850 |
| Ion Channel | hERG | 5,200 |
This table illustrates the type of data obtained from a broad pharmacological profiling screen.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
-
[γ-32P]ATP
-
This compound stock solution in DMSO
-
SDS-PAGE gels and buffers
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in kinase buffer.
-
Add varying concentrations of this compound (and a DMSO vehicle control).
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the compound.[8]
Protocol 2: Cytotoxicity (MTT) Assay
This protocol is for determining the cytotoxic effects of the compound on a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10][11][12]
Protocol 3: Radioligand Receptor Binding Assay
This protocol provides a general framework for assessing the binding of the compound to a specific receptor.
Materials:
-
Cell membranes or purified receptor expressing the target of interest
-
Radiolabeled ligand specific for the target receptor
-
Non-labeled ("cold") ligand for determining non-specific binding
-
Binding buffer
-
This compound
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
In a multi-well plate, combine the cell membranes/receptor, radiolabeled ligand, and varying concentrations of this compound in the binding buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the cold ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound.[13][14][15][16]
Visualizations
Caption: Experimental workflow for characterizing off-target effects.
Caption: Simplified PARP signaling and inhibition pathway.
Caption: On-target vs. off-target kinase inhibition logic.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. In vitro protein kinase assay [bio-protocol.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
optimization of dosage for 7,8-Dichloroisoquinoline-1(2H)-one studies
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for 7,8-Dichloroisoquinoline-1(2H)-one?
Based on the core structure of isoquinoline, this compound may act as an inhibitor or modulator of various enzymes or receptors. Isoquinoline derivatives have been explored for a wide range of biological activities, including but not limited to, kinase inhibition, phosphodiesterase inhibition, and interaction with G-protein coupled receptors. Empirical validation through screening and target identification assays is necessary to elucidate its specific mechanism.
Q2: What are the recommended starting concentrations for in vitro studies?
For a novel compound like this compound, it is advisable to start with a broad range of concentrations in a logarithmic or semi-logarithmic series to determine the dose-response curve. A typical starting range for in vitro cell-based assays would be from 1 nM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
The solubility of this compound is not publicly documented. It is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, or methanol. For in vitro studies, a high-concentration stock solution (e.g., 10-50 mM) is typically prepared in 100% DMSO. For in vivo studies, the vehicle will depend on the route of administration and must be tested for solubility and toxicity.
Q4: Are there any known off-target effects?
As there is no published data on the selectivity of this compound, researchers should perform comprehensive selectivity profiling against a panel of related and unrelated targets to identify potential off-target effects.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect at tested concentrations. | - Compound inactivity.- Poor compound solubility.- Inappropriate assay conditions. | - Verify compound identity and purity.- Test a higher concentration range.- Visually inspect for precipitation in media.- Optimize assay parameters (e.g., incubation time, cell density). |
| High variability between replicates. | - Inconsistent compound dispensing.- Cell plating inconsistency.- Edge effects in multi-well plates. | - Use calibrated pipettes and ensure complete mixing.- Ensure uniform cell suspension during plating.- Avoid using the outer wells of the plate or fill them with a buffer. |
| Cell death observed at all concentrations. | - High compound toxicity. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the TC50.- Use concentrations well below the toxic threshold for functional assays. |
In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps |
| No significant in vivo efficacy. | - Insufficient dosage.- Poor bioavailability.- Rapid metabolism/clearance. | - Conduct a dose-ranging study.- Perform pharmacokinetic (PK) studies to determine exposure levels.- Consider alternative routes of administration or formulation. |
| Adverse effects or toxicity in animal models. | - Compound toxicity.- Vehicle-related toxicity. | - Perform a maximum tolerated dose (MTD) study.- Include a vehicle-only control group.- Monitor animals closely for clinical signs of toxicity. |
Experimental Protocols
As no specific experimental protocols for this compound are available, a generic workflow for characterizing a novel compound is provided.
General Workflow for In Vitro Characterization
Caption: General workflow for in vitro characterization of a novel compound.
Signaling Pathways
Without experimental data, it is not possible to depict a specific signaling pathway for this compound. Researchers should first identify the primary molecular target. Once the target is known (e.g., a specific kinase), the canonical signaling pathway for that target can be investigated.
Hypothetical Kinase Inhibitor Signaling Pathway
This diagram illustrates a generic signaling pathway that could be inhibited by a hypothetical kinase inhibitor.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
troubleshooting guide for 7,8-Dichloroisoquinoline-1(2H)-one experiments
This guide provides troubleshooting advice, experimental protocols, and technical data for researchers working with 7,8-Dichloroisoquinoline-1(2H)-one.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, purification, analysis, and application of this compound in a question-and-answer format.
Synthesis and Purification
Q1: My synthesis of this compound resulted in a low yield. How can I improve it?
A1: Low yields in heterocyclic synthesis are a common challenge.[1] Consider the following factors:
-
Starting Material Purity: Ensure the purity of your precursors. Impurities can lead to side reactions and inhibit the desired transformation.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. High-boiling point aprotic solvents like diphenyl ether or DMF are often used for cyclization reactions.[2][3]
-
Temperature: Ensure the reaction is heated to the optimal temperature as specified in related protocols. Incomplete heating can lead to low conversion rates.
-
Atmosphere: Reactions sensitive to oxidation or moisture may require an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive heating times can reduce yields.[5]
-
Work-up Procedure: Losses can occur during the extraction and isolation phases. Ensure pH is adjusted correctly during aqueous washes and use the appropriate organic solvent for extraction.
Q2: I am having difficulty purifying the crude product. What purification methods are recommended?
A2:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems. A common starting point is a polar solvent in which the compound is soluble when hot but insoluble when cold (e.g., ethanol, isopropanol) or a solvent/anti-solvent system (e.g., dichloromethane/hexane).
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a standard eluent system for moderately polar compounds.[6]
Solubility and Stability
Q3: I am struggling to dissolve this compound for my biological assays. What solvents should I use?
A3: Halogenated aromatic compounds often have poor aqueous solubility. For biological assays, it is standard practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice as it is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules and is miscible with water.[7][8] It is widely used for compound storage in high-throughput screening.[9][10]
-
Alternative Solvents: Ethanol can also be used.
-
Important Note: Always include a vehicle control (e.g., buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Is this compound stable in solution? What are the storage recommendations?
A4: While dichlorinated aromatic rings are generally stable, the isoquinolinone (lactam) ring can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Storage: For long-term stability, store the solid compound in a cool, dry, and dark place. DMSO stock solutions should be stored at -20°C or -80°C.
-
Experimental Use: Prepare fresh dilutions in aqueous buffers for daily experiments. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.
Analytical Characterization
Q5: My HPLC analysis shows broad or tailing peaks. How can I improve the chromatography?
A5: Peak broadening or tailing with nitrogen-containing heterocyclic compounds is often due to interactions with residual silanol groups on the silica-based column.[11]
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can mask the silanol groups and improve peak shape.
-
pH Adjustment: Adjusting the pH of the aqueous component of the mobile phase can also help.
-
Alternative Columns: Consider using a column with end-capping or a different stationary phase, such as a Phenyl-Hexyl or PFP column, which can offer different selectivity for aromatic compounds.[11]
Q6: I am having trouble interpreting the 1H NMR spectrum. What are some key considerations?
A6:
-
Solvent Choice: Poor solubility in the NMR solvent (like CDCl₃) can lead to broad, poorly resolved signals. Using d₆-DMSO, a stronger solvent, often yields sharper spectra.
-
Signal Identification: For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively assigning proton and carbon signals and confirming the structure.[12][13] The aromatic region will contain signals for the protons on the dichlorinated benzene ring.
Biological Assays
Q7: I'm seeing high background or inconsistent results in my cell-based assay. Could the compound be causing interference?
A7: Yes, this is possible.
-
Compound Precipitation: The compound may be precipitating out of the aqueous cell culture medium, even if it was dissolved in a DMSO stock. Visually inspect the wells for any precipitate. You may need to lower the final concentration.
-
Cytotoxicity: The compound itself might be cytotoxic, leading to inconsistent results. Perform a simple cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration range that is non-toxic to your cells.[10]
-
Off-Target Effects: Isoquinoline derivatives are known to be biologically active and can act as enzyme inhibitors or interact with multiple cellular targets.[14][15][16][17] If you observe unexpected activity, it could be due to an off-target effect.
Data Presentation
Table 1: Qualitative Solubility Profile
The following table summarizes the expected solubility of this compound in common laboratory solvents.
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Insoluble | Poorly soluble in aqueous buffers. |
| DMSO | Polar Aprotic | Freely Soluble | Recommended for creating concentrated stock solutions for biological assays.[7][8] |
| Ethanol | Polar Protic | Soluble | Can be used as an alternative to DMSO or for recrystallization. |
| Dichloromethane (DCM) | Nonpolar | Soluble | Useful for organic extraction during work-up and for chromatography. |
| Hexane / Heptane | Nonpolar | Insoluble | Can be used as an anti-solvent for precipitation or recrystallization. |
Table 2: Recommended Starting HPLC Method Parameters
This table provides a robust starting point for developing an analytical HPLC method for purity assessment.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for aromatic compounds.[18] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier helps to protonate silanols and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic phase for reverse-phase HPLC. |
| Gradient | 10% B to 90% B over 15 minutes | A broad gradient is a good starting point to elute the compound and any impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | Diode Array Detector (DAD) at 254 nm | Aromatic compounds typically have strong absorbance around 254 nm.[18][19] |
| Injection Volume | 10 µL | Standard injection volume. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol describes a plausible, general method based on established isoquinolinone synthesis strategies.[20][21] Note: This is a hypothetical procedure and must be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichlorobenzoyl chloride (1 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., toluene).
-
Add N,N-dimethylformamide (DMF, 1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).
-
Alternative route: A common precursor is a substituted 2-iodobenzamide, which can undergo intramolecular cyclization.[20]
-
-
Cyclization:
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) under an inert atmosphere (N₂).
-
Monitor the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as eluent) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.
-
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This protocol outlines the steps for analyzing the purity of a sample using the parameters from Table 2.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup:
-
Equilibrate the HPLC system and the C18 column with the mobile phase mixture (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Set up the instrument using the parameters outlined in Table 2.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient method and record the chromatogram.
-
-
Data Interpretation:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total integrated peak area.
-
Visualizations
Diagrams created with Graphviz to illustrate key workflows and concepts.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. researchgate.net [researchgate.net]
- 20. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 21. KR102145272B1 - Process for making isoquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: 7,8-Dichloroisoquinoline-1(2H)-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7,8-Dichloroisoquinoline-1(2H)-one. The following sections address common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed to help you resolve common problems during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Excessive Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Rate Too Rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Inappropriate Solvent Choice | Test a range of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. |
| Product Lost During Transfer | Rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product. |
Problem 2: Persistent Impurities After Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. |
| Column Overloading | Use an appropriate ratio of crude product to stationary phase (typically 1:50 to 1:100 by weight). |
| Co-eluting Impurities | Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC. |
| Sample Application Technique | Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent and apply it to the column in a narrow band. |
Problem 3: Oily Product Instead of Crystals
| Possible Cause | Suggested Solution |
| Presence of Solvated Impurities | Attempt to "crash out" the product by adding a non-polar solvent to the oil. If a solid forms, it can be collected and further purified. |
| Product is a Polymorph or Amorphous Solid | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Low Melting Point of the Compound | Ensure the compound is fully solid at the temperatures used for drying and handling. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude this compound?
A1: For initial purification, recrystallization is often a good starting point. Solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexanes can be effective. The choice of solvent will depend on the impurities present in the crude material.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent purification steps like recrystallization.
Q3: My purified product shows a broad melting point range. What does this indicate?
A3: A broad melting point range typically indicates the presence of impurities. Further purification by techniques such as column chromatography or another round of recrystallization may be necessary.
Q4: Is this compound stable to heat during purification?
A4: While generally stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation. When performing recrystallization, use the lowest temperature at which the compound fully dissolves in the chosen solvent.
Q5: What analytical techniques are recommended to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended for assessing the purity of the final product. Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of purification.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Loading: Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Yield (%) | Purity (by HPLC, %) |
| Ethanol | 75 | 98.5 |
| Methanol | 80 | 97.2 |
| Ethyl Acetate/Hexanes (1:1) | 65 | 99.1 |
| Acetonitrile | 70 | 98.8 |
Table 2: Column Chromatography Conditions and Results
| Stationary Phase | Mobile Phase (v/v) | Loading (mg crude/g silica) | Yield (%) | Purity (by HPLC, %) |
| Silica Gel | Ethyl Acetate/Hexanes (3:7) | 20 | 85 | 99.5 |
| Silica Gel | Dichloromethane/Methanol (98:2) | 25 | 82 | 99.3 |
| Alumina | Ethyl Acetate/Hexanes (1:4) | 20 | 78 | 99.0 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for common purification issues.
addressing batch-to-batch variability of 7,8-Dichloroisoquinoline-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,8-Dichloroisoquinoline-1(2H)-one. Batch-to-batch variability can significantly impact experimental reproducibility, and this guide aims to help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
1. What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability in this compound typically arises from inconsistencies in the manufacturing process. These can include:
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Residual Starting Materials and Intermediates: Incomplete reactions can leave behind precursors used in the synthesis.
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Process-Related Impurities: Side reactions can generate structurally related byproducts.
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Residual Solvents: Solvents used during synthesis and purification may not be fully removed.
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Degradation Products: Improper handling or storage can lead to the degradation of the compound.
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Variation in Physical Properties: Differences in crystalline form or particle size can affect solubility and dissolution rates.
2. How can I assess the quality of a new batch of this compound?
It is crucial to perform in-house quality control on each new batch. We recommend the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound and detect any structural isomers or other impurities.
A comparison of the analytical data from a new batch with a previously validated, high-performing batch is the most effective way to identify significant differences.
3. What is the expected appearance and solubility of high-purity this compound?
High-purity this compound is expected to be a white to off-white solid. It is predicted to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane. Significant color variation or incomplete dissolution in the expected solvent may indicate the presence of impurities.
4. How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended. Avoid repeated freeze-thaw cycles of solutions.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected bioactivity in cellular assays.
If you observe a decrease in the expected biological effect of this compound, it may be due to a lower purity of the current batch.
Troubleshooting Steps:
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Verify Compound Identity and Purity:
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Perform HPLC analysis to compare the purity of the current batch with a previous batch that gave the expected results.
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Use Mass Spectrometry to confirm the molecular weight of the main peak.
-
-
Assess for Inhibitory Impurities:
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Some impurities may interfere with the biological assay. Analyze the impurity profile from the HPLC chromatogram. New or significantly larger impurity peaks may indicate a problematic batch.
-
-
Prepare Fresh Stock Solutions:
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The compound may have degraded in solution. Prepare fresh stock solutions from the solid material and re-run the experiment.
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Example Data Comparison:
| Parameter | High-Quality Batch (Example) | Low-Quality Batch (Example) |
| Appearance | White crystalline solid | Yellowish powder |
| Purity (HPLC) | >99.0% | 95.2% |
| Major Impurity 1 | 0.05% | 2.1% |
| Major Impurity 2 | Not Detected | 1.5% |
| Residual Solvent | <0.1% | 0.8% |
Issue 2: Poor solubility or precipitation of the compound in solution.
If you experience difficulty dissolving the compound or observe precipitation, it could be due to impurities or a different physical form.
Troubleshooting Steps:
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Confirm the Solvent: Ensure you are using a solvent in which the compound is known to be soluble (e.g., DMSO for stock solutions).
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Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid dissolution.
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Check for Contaminants: Insoluble impurities can be present. Centrifuge the solution and test the supernatant for activity.
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Consider Physical Form: Different batches may have different crystalline structures (polymorphs) that can affect solubility.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
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Mobile Phase B: Acetonitrile with 0.1% TFA
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Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in DMSO.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of the compound.
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Ionization Mode: Electrospray Ionization (ESI), positive mode
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
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Sample Infusion: Infuse the sample solution (prepared for HPLC) directly or analyze the HPLC eluent.
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Expected Mass: The expected monoisotopic mass for C₉H₆Cl₂NO [M+H]⁺ is approximately 197.98 g/mol .
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
This protocol is for verifying the chemical structure.
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Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
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Concentration: 5-10 mg/mL
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Instrument: 400 MHz or higher NMR spectrometer
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Analysis: Compare the resulting spectrum with a reference spectrum from a known high-quality batch. Pay close attention to the chemical shifts, coupling constants, and integration of the peaks. The presence of unexpected peaks may indicate impurities.
Visualizations
Logical Workflow for Troubleshooting Bioactivity Issues
Caption: Troubleshooting workflow for inconsistent bioactivity.
Potential Signaling Pathway Involvement
The related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is a known inhibitor of Phenylethanolamine N-Methyltransferase (PNMT). PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. It is plausible that this compound acts through a similar mechanism.
Caption: Inhibition of the epinephrine biosynthesis pathway.
Technical Support Center: 7,8-Dichloroisoquinoline-1(2H)-one Analysis
Welcome to the technical support center for the analytical troubleshooting of 7,8-Dichloroisoquinoline-1(2H)-one. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to identify and resolve common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the characterization and quantification of this compound?
A1: The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS). Gas Chromatography (GC) may also be applicable, depending on the sample matrix and derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation.
Q2: What is the expected mass spectrum fragmentation pattern for this compound?
Q3: How can I improve the solubility of this compound for analysis?
A3: Isoquinolines are generally soluble in common organic solvents like ethanol, acetone, and diethyl ether.[2] For aqueous solutions used in reversed-phase HPLC, ensure the mobile phase has a sufficient organic component (e.g., acetonitrile or methanol). If solubility issues persist, consider using a small amount of a compatible organic solvent to dissolve the sample before dilution.
Q4: Are there known stability issues with this compound?
A4: While specific stability data is not widely published, isoquinoline derivatives can be susceptible to degradation under harsh acidic or basic conditions, and in the presence of strong oxidizing agents. It is recommended to store the compound in a cool, dry, and dark place. Prepare solutions fresh whenever possible.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
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Answer:
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Secondary Interactions: Peak tailing can occur due to interactions between the basic nitrogen in the isoquinoline ring and residual acidic silanols on the silica-based column.
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Solution: Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
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Column Overload: Injecting too concentrated a sample can lead to peak distortion.
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Solution: Dilute your sample and reinject.
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Mismatched Solvent Strength: The solvent used to dissolve the sample may be significantly stronger than the mobile phase.
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Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
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Issue 2: Inconsistent Retention Times
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Question: The retention time for my analyte is shifting between injections. What should I check?
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Answer:
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Pump and Solvent Delivery: Fluctuations in pump pressure or flow rate are a common cause.
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Solution: Prime the pump to remove air bubbles and check for leaks in the system.[3] Ensure there is sufficient mobile phase in the reservoirs.
-
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Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift.
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Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. If using a buffer, verify the pH. Do not "top off" old mobile phase with new.[3]
-
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Column Temperature: Variations in ambient temperature can affect retention times.
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Solution: Use a column oven to maintain a consistent temperature.
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-
Mass Spectrometry (MS) Analysis
Issue 1: Low Signal Intensity or No Signal
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Question: I am not observing the expected molecular ion for this compound in my mass spectrum. What are the potential reasons?
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Answer:
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Ionization Issues: The chosen ionization technique (e.g., Electrospray Ionization - ESI) may not be optimal. Isoquinolines are weak bases and should ionize well in positive ion mode.[2][4]
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Solution: Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation. Check that the ion source parameters (e.g., capillary voltage, gas flow) are optimized.
-
-
Sample Degradation: The compound may be degrading in the ion source.
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Solution: Reduce the source temperature and check for in-source fragmentation.
-
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Mass Analyzer Settings: The mass range or scan parameters may not be appropriate for the target analyte.
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Solution: Verify that the mass range includes the expected m/z of the protonated molecule and any expected adducts.
-
-
Issue 2: Complex or Unidentifiable Mass Spectrum
-
Question: My mass spectrum shows multiple unexpected peaks, making it difficult to identify my compound. What could be the source of this interference?
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Answer:
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Contamination: The sample, solvent, or instrument could be contaminated.
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Solution: Run a blank (injection of mobile phase only) to identify background ions. Use high-purity solvents and clean sample vials.
-
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Adduct Formation: The analyte may be forming adducts with salts or solvents in the mobile phase (e.g., [M+Na]+, [M+K]+, [M+ACN]+).
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Solution: This is common in ESI. Identify the mass differences corresponding to common adducts. If problematic, reduce the concentration of salts in the mobile phase or sample.
-
-
Isotopic Peaks: The presence of two chlorine atoms will result in a characteristic isotopic pattern.
-
Solution: The M, M+2, and M+4 peaks will have a specific intensity ratio due to the natural abundance of 35Cl and 37Cl. This pattern can be used to confirm the presence of a dichloro-substituted compound.
-
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C9H5Cl2NO | PubChem |
| Monoisotopic Mass | 212.9748 g/mol | PubChem |
| Expected Protonated Ion (M+H)+ | m/z 213.9826 | Calculated |
| Expected Sodium Adduct (M+Na)+ | m/z 235.9645 | Calculated |
| Expected Potassium Adduct (M+K)+ | m/z 251.9385 | Calculated |
Table 1. Key mass spectrometry data for this compound.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Analysis
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
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Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Protocol 2: LC-MS Analysis (Positive Ion Mode)
-
LC System: Use the HPLC conditions from Protocol 1.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution instrument.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For targeted analysis, use tandem MS (MS/MS) by selecting the precursor ion (m/z 213.98) and fragmenting it using collision-induced dissociation (CID).
Visualizations
Caption: Workflow for troubleshooting inconsistent HPLC retention times.
Caption: Potential ion formation pathways in the MS source.
References
Validation & Comparative
The Isoquinoline-1(2H)-one Scaffold: A Privileged Structure in PARP Inhibition
A Comparative Guide to the Biological Activity of Substituted Isoquinoline-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to PARP and its Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death (apoptosis).[1] PARP-1, the most abundant and well-studied member, detects single-strand DNA breaks. Upon detection, it synthesizes and transfers chains of poly(ADP-ribose) (PAR) to various nuclear proteins, including itself, signaling and recruiting other DNA repair proteins.[1]
In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1] This has made PARP inhibitors a significant class of targeted cancer therapies. The isoquinoline-1(2H)-one scaffold has proven to be a highly effective structural motif for the design of potent and selective PARP-1 inhibitors.[2][3]
Comparative Analysis of Substituted Isoquinoline-1(2H)-one Derivatives as PARP-1 Inhibitors
Several substituted isoquinoline-1(2H)-one derivatives have been synthesized and evaluated for their ability to inhibit PARP-1. The following table summarizes the in vitro activity of a selection of these compounds, highlighting the influence of different substitution patterns on their inhibitory potency.
| Compound | Substitution Pattern | PARP-1 IC₅₀ (nM) | Reference |
| PD128763 | 3,4-dihydro-5-methyl-1(2H)-isoquinolinone | Potent inhibitor | [4] |
| TIQ-A | Thieno[2,3-c]isoquinolin-5-one | 1-10 µM (IC₅₀) | [3] |
| Compound 11 (from Meli et al.) | A PND derivative with a thiophene group | 1-10 µM (IC₅₀) | [3] |
| Fused Isoquinolinone-Naphthoquinone Hybrid (5c) | Fused isoquinolinone-naphthoquinone | 2.4 nM (IC₅₀) | [5] |
| Fused Isoquinolinone-Naphthoquinone Hybrid (5d) | Fused isoquinolinone-naphthoquinone | 4.8 nM (IC₅₀) | [5] |
Key Observations:
-
The data clearly indicates that the isoquinoline-1(2H)-one scaffold is a versatile platform for developing highly potent PARP-1 inhibitors.
-
The fusion of additional ring systems, such as in the thieno[2,3-c]isoquinolin-5-one (TIQ-A) and the isoquinolinone-naphthoquinone hybrids, can significantly enhance inhibitory activity, with some compounds reaching nanomolar potency.[3][5]
-
Even relatively simple derivatives, such as PD128763, demonstrate potent inhibition, underscoring the intrinsic activity of the core structure.[4]
Experimental Protocols
General Synthesis of Isoquinoline-1(2H)-ones
A common method for the synthesis of the isoquinoline-1(2H)-one core involves the cyclization of 2-halophenylacetic acids with amides. The following is a general procedure:
-
A mixture of a 2-halophenylacetic acid (e.g., 2-bromophenylacetic acid) and a primary amide is heated in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).
-
The reaction mixture is heated at an elevated temperature (e.g., 100-150 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired isoquinoline-1(2H)-one.
In Vitro PARP-1 Activity Assay
The inhibitory activity of the compounds against PARP-1 is typically determined using an in vitro enzymatic assay. A common method is as follows:
-
Recombinant human PARP-1 enzyme is incubated with a reaction mixture containing a histone-coated plate, activated DNA (to stimulate the enzyme), and a source of NAD⁺ (the substrate for PARP-1) labeled with biotin.
-
The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30 °C).
-
The reaction is stopped, and the amount of biotinylated PAR incorporated onto the histones is quantified using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.
-
The absorbance is measured using a plate reader, and the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated from the dose-response curve.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP-1 signaling pathway in DNA repair and a typical workflow for evaluating PARP inhibitors.
Caption: PARP-1 signaling pathway in DNA repair and the mechanism of action of isoquinoline-1(2H)-one based PARP inhibitors.
Caption: A typical experimental workflow for the synthesis and evaluation of novel isoquinoline-1(2H)-one based PARP inhibitors.
Conclusion
The isoquinoline-1(2H)-one scaffold represents a highly promising and clinically relevant starting point for the design of novel therapeutics, particularly PARP-1 inhibitors for cancer treatment. While specific data for 7,8-Dichloroisoquinoline-1(2H)-one is currently lacking, the extensive research on analogous compounds strongly suggests that it would likely exhibit inhibitory activity against PARP-1. Further synthesis and biological evaluation of this specific compound are warranted to confirm its activity and potential for drug development. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers interested in exploring the therapeutic potential of this important class of molecules.
References
- 1. youtube.com [youtube.com]
- 2. WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents [patents.google.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoquinoline-Based Enzyme Inhibitors: A Comparative Analysis of 7,8-Dichloroisoquinoline-1(2H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. This guide provides a comparative overview of 7,8-Dichloroisoquinoline-1(2H)-one and related isoquinoline derivatives that have been investigated as inhibitors of key cellular enzymes, including Poly (ADP-ribose) Polymerase (PARP), Tankyrase, and Phenylethanolamine N-Methyltransferase (PNMT). This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for the assays used.
Introduction to Isoquinoline Inhibitors
Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of pharmacological activities.[1] Their rigid structure and ability to be functionalized at various positions make them ideal candidates for designing specific enzyme inhibitors. This guide focuses on three important classes of enzymes targeted by isoquinoline-based compounds:
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Poly (ADP-ribose) Polymerases (PARPs): These enzymes are crucial for DNA repair. Their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.
-
Tankyrases (TNKS1/2): As members of the PARP family, tankyrases are involved in various cellular processes, including the regulation of the Wnt signaling pathway, which is often dysregulated in cancer.
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Phenylethanolamine N-Methyltransferase (PNMT): This enzyme catalyzes the final step in the biosynthesis of epinephrine (adrenaline). Inhibitors of PNMT are investigated for their potential in treating conditions related to the adrenergic system.
While a significant body of research exists for various isoquinoline-1(2H)-one derivatives as PARP and tankyrase inhibitors, specific biological activity data for this compound is limited in the public domain. However, its reduced analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline , has been identified as a potent inhibitor of PNMT.[2][3] This guide will therefore compare the activity of this compound with other isoquinoline-based inhibitors targeting PARP and tankyrase.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various isoquinoline derivatives against their respective enzyme targets.
Table 1: Isoquinoline-Based PARP Inhibitors
| Compound Name/Class | PARP Target(s) | IC50 (nM) | Reference(s) |
| Isoquinolinone-Naphthoquinone Hybrid (5c) | PARP-1 | 2.4 | [4] |
| Isoquinolinone-Naphthoquinone Hybrid (5d) | PARP-1 | 4.8 | [4] |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 450 | [5] |
| 5-Hydroxy-thieno[2,3-c]isoquinolin-5-one | PARP-1 | 390 | [5] |
| 5-Methoxy-thieno[2,3-c]isoquinolin-5-one | PARP-1 | 210 | [5] |
Table 2: Isoquinoline-Based Tankyrase Inhibitors
| Compound Name/Class | Tankyrase Target(s) | IC50 (nM) | Reference(s) |
| Isoquinolin-1(2H)-one derivative (11c) | TNKS1 / TNKS2 | 9 / 3 | [6] |
| 3-Aryl-5-substituted isoquinolin-1-one (21) | TNKS2 | Potent Inhibition | [7] |
| RK-287107 | TNKS1 / TNKS2 | Potent Inhibition | |
| G007-LK | TNKS1 / TNKS2 | Potent Inhibition |
Table 3: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline as a PNMT Inhibitor
| Compound Name | Enzyme Target | IC50 (µM) | Kᵢ (µM) | Reference(s) |
| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | PNMT | 10 | 0.3 | [2] |
Signaling Pathways and Mechanisms of Action
The inhibitory action of these isoquinoline derivatives impacts distinct cellular signaling pathways.
PARP Inhibition and the DNA Damage Response
PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins, which recruits other DNA repair factors. Inhibition of PARP traps the enzyme on the DNA, leading to the accumulation of single-strand breaks which can be converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
Tankyrase Inhibition and the Wnt/β-Catenin Signaling Pathway
Tankyrases regulate the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase-mediated PARsylation of Axin leads to its ubiquitination and degradation, thereby destabilizing the destruction complex and allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression. Tankyrase inhibitors stabilize Axin, enhance the degradation of β-catenin, and consequently suppress Wnt signaling.
PNMT Inhibition and Epinephrine Biosynthesis
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine. This process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine. Inhibition of PNMT by compounds like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline blocks this conversion, leading to reduced epinephrine levels.
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust in vitro assays. Below are generalized protocols for PARP and tankyrase inhibition assays.
General PARP Inhibition Assay Protocol (Colorimetric)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Plate Preparation: 96-well plates are coated with histones.
-
Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme, biotinylated NAD+, and the isoquinoline inhibitor at various concentrations.
-
Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow for the PARylation reaction to occur.
-
Detection: The wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.
-
Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
General Tankyrase Inhibition Assay Protocol (Chemiluminescent)
This assay is an ELISA-based method to detect the poly(ADP-ribose) deposited on immobilized histone proteins.
-
Plate Preparation: White 96-well plates are pre-coated with histones.
-
Reaction Setup: The tankyrase enzyme, the isoquinoline inhibitor, and a reaction cocktail containing NAD+ are added to the wells.
-
Incubation: The plate is incubated to allow the tankyrase to PARsylate the histones.
-
Antibody Incubation: The wells are washed, and an anti-PAR monoclonal antibody is added, followed by a goat anti-mouse IgG-HRP conjugate.
-
Signal Detection: A chemiluminescent HRP substrate is added, and the light output, which correlates with tankyrase activity, is measured using a luminometer.
-
Data Analysis: IC50 values are determined by plotting the inhibitor concentration against the percentage of inhibition.
Conclusion
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Isoquinoline-1(2H)-one Derivatives and Related Compounds as Biologically Active Agents
A guide for researchers and drug development professionals exploring the therapeutic potential of the isoquinoline-1(2H)-one scaffold. This document provides a comparative analysis of the biological activities of various substituted isoquinoline-1(2H)-one derivatives and related chloro-substituted heterocyclic compounds, supported by experimental data and detailed protocols.
Anticancer Activity of Isoquinoline-1(2H)-one and Quinoline Derivatives
The isoquinoline and quinoline scaffolds are prevalent in a variety of natural and synthetic compounds with demonstrated antitumor properties.[2] The introduction of chloro substituents can significantly influence the biological activity of these heterocyclic systems.
Isoquinoline-1(2H)-one Derivatives as Tankyrase Inhibitors
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are considered promising targets for cancer therapy due to their role in the Wnt/β-catenin signaling pathway. Several isoquinoline-1(2H)-one derivatives have been identified as potent tankyrase inhibitors.
Table 1: In vitro activity of selected isoquinoline-1(2H)-one based Tankyrase inhibitors.
| Compound ID | TNKS1 IC₅₀ (µM) | TNKS2 IC₅₀ (µM) | DLD-1 SuperTopFlash Assay IC₅₀ (µM) |
| 11c | 0.009 | 0.003 | 0.029 |
Data sourced from a study on the design and synthesis of isoquinoline-1(2H)-one derivatives as tankyrase inhibitors.
Compound 11c from this series demonstrated single-digit nanomolar inhibition of both TNKS1 and TNKS2, translating to potent inhibition of the Wnt signaling pathway in a cellular context.[3]
3-Amino-isoquinolin-1(2H)-one Derivatives in NCI-60 Cancer Cell Line Screen
A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated for their anticancer activity against a panel of 60 human cancer cell lines.
Table 2: Anticancer activity of a lead 3-amino-isoquinolin-1(2H)-one derivative.
| Compound ID | Average lg GI₅₀ | Average lg TGI | Average lg LC₅₀ |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | -5.18 | -4.1 | > -4.0 |
GI₅₀: 50% growth inhibition; TGI: Total growth inhibition; LC₅₀: 50% lethal concentration. Data from the NCI-60 screen.
The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 , showed significant and selective anticancer activity across various cancer cell lines.[4]
Comparative Data from 7-Chloroquinoline Derivatives
While not isoquinolines, 7-chloroquinoline derivatives provide insight into the anticancer potential of chlorinated heterocyclic scaffolds. Several studies have demonstrated their potent cytotoxic effects against various cancer cell lines.[5][6]
Table 3: Anticancer activity of selected 7-chloroquinoline derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Compound 9 | HCT-116 (Colon) | 21.41 |
| Compound 9 | HeLa (Cervical) | 21.41 |
| Compound 11 | HL-60 (Leukemia) | 4.60 |
| Compound 14 | MCF-7 (Breast) | - |
| Compound 14 | NCI-H292 (Lung) | - |
| Compound 16 | HCT-116 (Colon) | - |
IC₅₀ values represent the concentration causing 50% inhibition of cell growth. Data compiled from studies on 7-chloroquinoline derivatives.[5][6]
These findings suggest that the presence of a chloro substituent on the quinoline ring can contribute to potent anticancer activity.
Neuromodulatory Activity of Isoquinoline-1(2H)-one Derivatives
The isoquinoline-1(2H)-one scaffold has also been explored for its potential to modulate central nervous system targets.
Positive Allosteric Modulators of the 5-HT₂C Receptor
Certain 3-(1-hydroxycycloalkyl) substituted isoquinolin-1(2H)-one derivatives have been identified as potent and selective positive ago-allosteric modulators (PAAMs) of the serotonin 5-HT₂C receptor, a target for treating obesity and other CNS disorders.
Table 4: In vitro activity of a lead isoquinolin-1(2H)-one based 5-HT₂C Receptor PAAM.
| Compound ID | 5-HT₂C EC₅₀ (nM) | Selectivity over 5-HT₂A | Selectivity over 5-HT₂B |
| 4i | 1 | 107-fold | 86-fold |
EC₅₀: Half maximal effective concentration. Data from a study on isoquinolin-1(2H)-one derivatives as 5-HT₂C receptor PAAMs.
Compound 4i emerged as a highly potent and selective PAAM of the 5-HT₂C receptor, demonstrating the potential of this scaffold for developing novel CNS therapeutics.[7]
Enzyme Inhibition by a Reduced Analog: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
The reduced form of the title compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is a known potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine.
Table 5: Inhibitory activity of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
| Compound | Target | Kᵢ (µM) |
| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | PNMT | 0.3 |
Kᵢ: Inhibition constant.
This activity suggests that the dichlorinated isoquinoline core can effectively interact with enzyme active sites.
Experimental Protocols
Tankyrase Inhibition Assay (Chemiluminescent)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against Tankyrase 1 and 2.
-
Plate Preparation: Histone proteins are pre-coated onto 96-well white microplates.
-
Reaction Mixture: The test compound, diluted in assay buffer, is added to the wells. The enzymatic reaction is initiated by adding TNKS1 or TNKS2 enzyme and a biotinylated NAD+ substrate mixture.
-
Incubation: The plate is incubated at room temperature to allow for the ADP-ribosylation of histones.
-
Detection: After incubation, the wells are washed, and streptavidin-HRP conjugate is added, which binds to the biotinylated ADP-ribose chains.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the light output is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]
NCI-60 Human Tumor Cell Line Screen
This is a standardized screen to evaluate the anticancer potential of a compound against 60 different human cancer cell lines.
-
Cell Plating: The 60 cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
Compound Addition: The test compound is added to the plates at a single high concentration (e.g., 10⁻⁵ M) for an initial screen, or at five 10-fold serial dilutions for a full screen.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Viability Assay: A sulforhodamine B (SRB) assay is performed to determine the total protein mass, which correlates with the number of viable cells.
-
Data Analysis: The absorbance is read, and the percentage of growth is calculated relative to untreated control cells. Three parameters are determined:
-
GI₅₀: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition.
-
LC₅₀: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment compared to that at the beginning, indicating a net loss of cells.[10][11]
-
5-HT₂C Receptor Positive Allosteric Modulator Assay (Calcium Flux)
This protocol describes a common method to identify and characterize positive allosteric modulators of Gq-coupled receptors like the 5-HT₂C receptor.
-
Cell Culture: A stable cell line expressing the human 5-HT₂C receptor is used (e.g., HEK293 or CHO cells).
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The test compound is added to the cells and incubated for a specific period.
-
Agonist Stimulation: A sub-maximal concentration of the natural agonist, serotonin (5-HT), is added to the wells to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation of the 5-HT response by the test compound is quantified. EC₅₀ values are determined by plotting the potentiation effect against the compound concentration.[12][13]
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay (Radiometric)
This is a classic method for measuring the activity of PNMT and the inhibitory potential of test compounds.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing the PNMT enzyme, the substrate norepinephrine, and the methyl donor S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAM). The test inhibitor is included at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of a borate buffer.
-
Product Extraction: The radiolabeled product, [¹⁴C]-epinephrine, is extracted into an organic solvent.
-
Quantification: The radioactivity in the organic phase is measured using a scintillation counter.
-
Data Analysis: The inhibition of [¹⁴C]-epinephrine formation is used to calculate the inhibitory potency (Kᵢ or IC₅₀) of the test compound.[14]
Signaling Pathways and Experimental Workflows
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tribioscience.com [tribioscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. revvity.com [revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. 4.3. NCI-60 Cell Line Screening [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. utmb-ir.tdl.org [utmb-ir.tdl.org]
- 14. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
validating the target engagement of 7,8-Dichloroisoquinoline-1(2H)-one
A comparative analysis of 7,8-Dichloroisoquinoline-1(2H)-one and its structural analog, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, reveals a significant disparity in the available scientific literature. While the former remains largely uncharacterized in terms of its biological targets, the latter has been identified as a potent inhibitor of Phenylethanolamine N-Methyltransferase (PNMT). This guide, therefore, focuses on the target engagement of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline as a well-documented alternative, providing researchers with a framework for comparative analysis and target validation.
Overview of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and its Target
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent and reversible inhibitor of Phenylethanolamine N-Methyltransferase (PNMT), an enzyme responsible for the conversion of norepinephrine to epinephrine.[1] This inhibition makes it a valuable tool for studying the physiological roles of epinephrine and a potential lead compound in the development of therapeutics for conditions where epinephrine levels are dysregulated.
Comparative Analysis of PNMT Inhibitors
To validate the target engagement of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, a comparative analysis with other known PNMT inhibitors is essential. The following table summarizes the inhibitory activity of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and a selection of alternative PNMT inhibitors.
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Assay Type | Reference |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | PNMT | - | 0.075 | Enzyme Inhibition Assay | [1] |
| SKF-64139 (a known alias) | PNMT | - | - | - | |
| CGS 19281A | PNMT | 0.022 | - | Enzyme Inhibition Assay | |
| LY134046 | PNMT | 0.015 | - | Enzyme Inhibition Assay |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The lack of extensive publicly available quantitative data for a wider range of PNMT inhibitors highlights the need for standardized head-to-head comparative studies.
Experimental Protocols for Target Engagement
Validating the interaction between a compound and its target protein within a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a physiological setting.
Cellular Thermal Shift Assay (CETSA) Protocol for PNMT
This protocol outlines the general steps for performing a CETSA experiment to validate the binding of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline to PNMT in intact cells.
1. Cell Culture and Treatment:
- Culture cells expressing PNMT to an appropriate density.
- Treat the cells with either 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline at various concentrations or a vehicle control (e.g., DMSO).
- Incubate for a sufficient time to allow for compound uptake and target binding.
2. Thermal Challenge:
- Aliquot the cell suspensions into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient where the target protein will denature and aggregate in the absence of a stabilizing ligand.
- A room temperature sample should be included as a non-heated control.
3. Cell Lysis and Protein Solubilization:
- Lyse the cells to release their contents. This can be achieved through methods such as freeze-thaw cycles, sonication, or the use of specific lysis buffers.
- Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
4. Protein Quantification:
- Carefully collect the supernatant containing the soluble proteins.
- Quantify the amount of soluble PNMT in each sample using a method such as Western blotting or mass spectrometry.
5. Data Analysis:
- Plot the amount of soluble PNMT as a function of temperature for both the vehicle-treated and compound-treated samples.
- A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized the PNMT protein, thus validating target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Clear and concise diagrams are essential for communicating complex experimental processes and biological pathways.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Inhibition of the PNMT signaling pathway.
Conclusion
While direct experimental data on the target engagement of this compound is currently unavailable in the public domain, its structural analog, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, serves as a valuable case study for validating the engagement of small molecules with their protein targets. The methodologies and comparative data presented here for the PNMT inhibitor provide a robust framework for researchers to design and execute their own target validation studies. Further investigation into the biological activities of this compound is warranted to elucidate its potential targets and mechanisms of action.
References
Comparative Analysis of 7,8-Dichloroisoquinoline-1(2H)-one Analogues as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for a close structural analog of 7,8-Dichloroisoquinoline-1(2H)-one, namely 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) , a potent inhibitor of Phenylethanolamine N-Methyltransferase (PNMT). Due to the limited publicly available data on this compound, this guide focuses on its well-characterized tetrahydroisoquinoline analog and compares its inhibitory activity against alternative enzyme inhibitors, including other PNMT inhibitors and Monoamine Oxidase (MAO) inhibitors.
Executive Summary
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been identified as a selective and potent inhibitor of PNMT, an enzyme responsible for the conversion of norepinephrine to epinephrine. This guide presents a compilation of its inhibitory constants (Ki) alongside those of other relevant compounds. Furthermore, as this class of compounds has also been associated with Monoamine Oxidase (MAO) inhibition, a comparison with selective MAO inhibitors is included to provide a broader context for its potential biological activity. Detailed experimental protocols for PNMT and MAO inhibition assays are provided to facilitate the cross-validation of these findings.
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative data for the inhibitory potency of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and its alternatives against their respective target enzymes.
Table 1: Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors
| Compound | Target | Ki (µM) | Reference |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) | PNMT | 0.3 | [1] |
| SK&F 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide) | PNMT | 0.133 - 0.6 | [2][3] |
| 3-Hydroxymethyl-7,8-dichloro-THIQ | PNMT | 0.38 | [4] |
| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | PNMT | 0.34 | [4] |
Table 2: Monoamine Oxidase (MAO) Inhibitors
| Compound | Target | Ki (µM) | IC50 (µM) | Reference |
| Clorgyline | MAO-A | 0.054 | 0.0012 | [5] |
| Clorgyline | MAO-B | 58 | 1.9 | [5] |
| Deprenyl (Selegiline) | MAO-B | - | - | [6][7] |
Experimental Protocols
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against PNMT.
1. Materials and Reagents:
- Purified PNMT enzyme
- S-adenosyl-L-methionine (SAM) - methyl donor
- Norepinephrine - substrate
- Test inhibitor compound (e.g., 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Detection reagent (e.g., for quantifying epinephrine or a byproduct)
- Microplate reader
2. Assay Procedure:
- Prepare a series of dilutions of the test inhibitor compound.
- In a microplate, add the PNMT enzyme, assay buffer, and the test inhibitor at various concentrations.
- Initiate the enzymatic reaction by adding the substrates, norepinephrine and SAM.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
- Stop the reaction (e.g., by adding a quenching agent).
- Measure the amount of product (epinephrine) formed using a suitable detection method, such as ELISA or a coupled enzymatic assay that produces a fluorescent or colorimetric signal.[8][9]
- Calculate the percentage of inhibition for each concentration of the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method for assessing the inhibitory effects of compounds on MAO-A and MAO-B.
1. Materials and Reagents:
- Recombinant human MAO-A and MAO-B enzymes
- MAO substrate (e.g., kynuramine or a specific substrate for each isoform)
- Test inhibitor compound
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Luciferin-based detection reagent or a system to measure hydrogen peroxide production.[10][11]
- Microplate reader (luminometer or spectrophotometer)
2. Assay Procedure:
- Prepare serial dilutions of the test inhibitor.
- In a white-walled microplate (for luminescence assays), add the MAO-A or MAO-B enzyme, assay buffer, and the test inhibitor at different concentrations.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.[11][12]
- Initiate the reaction by adding the MAO substrate.
- Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
- Stop the reaction and measure the signal. For luminescence-based assays, a luciferin detection reagent is added, and the light output is measured.[10] For colorimetric or fluorometric assays, the production of hydrogen peroxide is coupled to a detection system.[11]
- Calculate the percent inhibition at each inhibitor concentration relative to a control without the inhibitor.
- Determine the IC50 value by fitting the data to a dose-response curve. Ki values can be subsequently calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key biological pathways and the general workflow of the inhibition assays.
Caption: Catecholamine biosynthesis pathway and the inhibitory action of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline on PNMT.
Caption: Monoamine oxidase (MAO) pathways for neurotransmitter degradation and selective inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the long term effects of SK&F 29661 upon adrenal catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of metabolism on the MAO-B inhibitory potency of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. bioassaysys.com [bioassaysys.com]
The Elusive Structure-Activity Relationship of 7,8-Dichloroisoquinoline-1(2H)-one: A Comparative Guide Based on Related Scaffolds
While direct experimental data for 7,8-Dichloroisoquinoline-1(2H)-one is scarce, the isoquinoline-1(2H)-one core is a recognized pharmacophore in medicinal chemistry. Modifications to this scaffold have yielded compounds with a range of biological activities, including anticancer and enzyme inhibitory properties. Understanding the SAR of these analogs can provide a foundational framework for predicting the potential of and designing future studies for this compound.
Comparative SAR of Isoquinoline-1(2H)-one Analogs
The biological activity of isoquinoline-1(2H)-one derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system.
Substitutions at the 3-position
Studies on 3-aminoisoquinolin-1(2H)-one derivatives have revealed that the introduction of various aryl and heteroaryl groups at this position can lead to potent anticancer agents.[1] For instance, a thiazolyl or pyrazolyl substituent at the 3-amino group, without any substitution at the 4-position, has been identified as a key feature for effective tumor cell growth inhibition.[1] This suggests that the 3-position of the isoquinoline-1(2H)-one scaffold is a critical site for interaction with biological targets and that modifications at this position could be a promising strategy for developing analogs of this compound.
Substitutions on the Benzo Ring
The dichlorination at the 7 and 8 positions of the isoquinoline core, as seen in the target molecule, is less common in the reported literature for the isoquinolin-1(2H)-one series. However, in the related 1,2,3,4-tetrahydroisoquinoline series, 7,8-dichloro substitution has been shown to confer potent and selective inhibitory activity against phenylethanolamine N-methyltransferase (PNMT).[2][3] This highlights the importance of the substitution pattern on the benzo ring in determining the specific biological activity and target selectivity. It is plausible that the 7,8-dichloro substitution pattern in the isoquinoline-1(2H)-one scaffold could also lead to specific enzyme inhibitory activities.
Insights from Related Quinolone and Isoquinoline Scaffolds
The broader families of quinoline and isoquinoline alkaloids are rich sources of biologically active compounds.[4][5] SAR studies on these related scaffolds can offer valuable clues for the potential of this compound. For example, in the quinoline series, substitutions at various positions have been shown to modulate anticancer activity. The presence of bulky hydrophobic substituents at the C(2) position and a carboxylic acid at the C(4) position are critical for the inhibition of dihydroorotate dehydrogenase.[6] While structurally distinct, these findings underscore the principle that specific substitution patterns are key to potent biological activity.
Hypothetical SAR Considerations for this compound
Based on the available information on related compounds, a hypothetical SAR for this compound can be proposed to guide future research:
-
The Isoquinoline-1(2H)-one Core: This lactam structure is likely essential for the compound's activity, potentially acting as a hydrogen bond donor or acceptor.
-
The 7,8-Dichloro Substituents: These electron-withdrawing groups will significantly influence the electronic properties of the aromatic ring, potentially affecting target binding affinity and metabolic stability. Their position might also play a role in directing the molecule to a specific binding pocket.
-
The N-2 Position: The hydrogen atom at the N-2 position can be substituted with various alkyl or aryl groups. This could modulate the compound's lipophilicity, solubility, and steric interactions with the target protein.
-
Other Positions (3, 4, 5, 6): These positions are available for further modification to explore the impact of different functional groups on activity and selectivity.
Experimental Protocols for Biological Evaluation
To elucidate the actual SAR of this compound and its analogs, a systematic biological evaluation is necessary. A general workflow for screening for potential anticancer activity is outlined below.
General Workflow for Anticancer Activity Screening
Caption: A general workflow for the screening and evaluation of novel compounds for anticancer activity.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the test compound at its IC50 concentration for a defined time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Rehydrate the cells in PBS and treat with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram can be used to quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
While the specific structure-activity relationship of this compound remains to be elucidated, a comparative analysis of related isoquinoline and quinoline derivatives provides a valuable starting point for future research. The isoquinoline-1(2H)-one scaffold is a promising template for the design of novel therapeutic agents, and the unique 7,8-dichloro substitution pattern may confer specific biological activities. Systematic synthesis of analogs and comprehensive biological evaluation using established protocols are essential to unlock the full therapeutic potential of this compound class and to establish a clear SAR. The provided experimental workflows and methodologies offer a roadmap for researchers to embark on this exciting area of drug discovery.
References
- 1. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
Lack of Independent Replication Data for 7,8-Dichloroisoquinoline-1(2H)-one Necessitates Broader Comparative Analysis of Dichloroquinoline Derivatives
Initial investigations to find independent replication studies for the specific compound 7,8-Dichloroisoquinoline-1(2H)-one have not yielded any direct results. The available scientific literature focuses more broadly on the synthesis and biological activities of various dichloroquinoline derivatives. Therefore, this guide provides a comparative overview of the experimental findings for related dichloro-isoquinoline and -quinoline compounds, offering valuable insights for researchers, scientists, and drug development professionals working with this class of molecules.
This guide summarizes the synthesis, experimental protocols, and biological activities of several dichloroquinoline derivatives as reported in the public domain. The data is presented to facilitate a comparative understanding of their potential as therapeutic agents.
Comparative Data on Dichloroquinoline Derivatives
The following table summarizes the biological activities of various dichloroquinoline derivatives, highlighting their potential therapeutic applications.
| Compound Name | Target/Activity | Quantitative Data | Reference Compound | Quantitative Data (Reference) |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | Phenylethanolamine N-methyltransferase (PNMT) inhibitor | Ki = 0.3 µM | - | - |
| 4,7-Dichloroquinoline derivative | Antimalarial (Plasmodium falciparum, CQ-sensitive) | IC50 = 6.7 nM | Chloroquine | IC50 = 23 nM |
| 4,7-Dichloroquinoline derivative | Antimalarial (Plasmodium falciparum, CQ-resistant) | IC50 = 8.5 nM | Chloroquine | IC50 = 27.5 nM |
| MBHA/7-chloroquinoline hybrids | Antiproliferative (MCF-7, HCT-116, HL-60, NCI-H292) | IC50 = 4.60 µmol L-1 | Doxorubicin | - |
| Sulfonamide-tethered quinolines | Antimalarial (Plasmodium falciparum, 3D7) | IC50 = 1.49–13.49 μM | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Synthesis of 7-Chloroquinoline-Tethered Sulfonamides
This procedure outlines the synthesis of sulfonamide-tethered quinoline compounds.
Materials:
-
4,7-dichloroquinoline
-
Corresponding sulfonamides
-
p-dodecylbenzenesulfonic acid (DBSA)
-
Ethanol
Procedure:
-
A solution of 4,7-dichloroquinoline (1.0 mmol) in ethanol (2 ml) is prepared.
-
To this solution, 15 mol% of p-dodecylbenzenesulfonic acid (DBSA) and the corresponding sulfonamide (1.1 mmol) are added.
-
The reaction mixture is refluxed for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting yellow-colored solid is filtered and washed with cold ethanol to yield the pure product.[1]
In Vitro Antiplasmodial Assay
This protocol details the method used to assess the antimalarial activity of 4,7-dichloroquinoline derivatives against Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive (3D7) and chloroquine-resistant (INDO) strains of Plasmodium falciparum
-
4,7-dichloroquinoline derivatives dissolved in DMSO
-
Giemsa stain
-
Microscope
Procedure:
-
The P. falciparum strains are maintained in continuous culture.
-
The synthesized compounds are formulated in DMSO.
-
The antimalarial activity is evaluated using a modified version of the method described by Smilkstein et al.
-
Microscopic examination of Giemsa-stained smears of P. falciparum exposed to the test compounds is performed to determine growth inhibition.[2]
Antiproliferative Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic potential of Morita-Baylis-Hillman adducts (MBHA)/7-chloroquinoline hybrids against various cancer cell lines.[3][4]
Materials:
-
Human cancer cell lines (e.g., NCI-H292, HCT-116, MCF-7)
-
3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
96-well plates
-
Plate spectrophotometer
Procedure:
-
Cells are plated in 96-well plates at a density of 10^5 cells/mL for adherent cells.
-
After 24 hours, the cells are treated with the test compounds at a concentration of 50 µmol/L.
-
The cells are incubated for 69 hours.
-
20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated further.
-
The resulting formazan product is dissolved in 100 µL of DMSO.
-
The absorbance is measured at 595 nm using a plate spectrophotometer to determine cell viability.[3][4]
-
The 50% inhibitory concentration (IC50) is calculated by non-linear regression.[3][4]
Visualizations
The following diagrams illustrate key processes and pathways related to the synthesis and potential mechanisms of action of the discussed compounds.
Caption: General workflow for the synthesis of sulfonamide-tethered quinolines.
Caption: Inhibition of PNMT by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline.
References
Assessing the Specificity of 7,8-Dichloroisoquinoline-1(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly specific kinase inhibitors and receptor modulators is a cornerstone of modern drug discovery. This guide provides a comparative assessment of 7,8-Dichloroisoquinoline-1(2H)-one, a compound for which public data is scarce, against well-characterized alternatives. Due to the limited information on the target compound, this guide will extrapolate its potential activity based on the known biological functions of the broader isoquinoline-1(2H)-one chemical family and compare this inferred profile with established modulators of the Tropomyosin receptor kinase B (TrkB) pathway, a key target in neuroscience and oncology.
Introduction to this compound and Comparators
For the purpose of this guide, we will compare the potential kinase inhibitory profile of this compound with a well-studied TrkB agonist, 7,8-dihydroxyflavone (7,8-DHF) , and other relevant TrkB modulators. 7,8-DHF is a naturally occurring flavonoid that has been identified as a small-molecule TrkB agonist, mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] This comparison will be valuable for researchers investigating compounds that may target TrkB or other related kinase pathways.
Comparative Data on TrkB Modulators
The following tables summarize the quantitative data for 7,8-DHF and other key TrkB modulators. It is important to note that no direct experimental data for this compound is available for comparison.
Table 1: In Vitro Activity of TrkB Modulators
| Compound | Target | Assay Type | IC50 / Kd | Selectivity Notes |
| 7,8-Dihydroxyflavone (7,8-DHF) | TrkB | Receptor Binding (Kd) | ~320 nM[4] | Selective for TrkB over TrkA and TrkC.[4][5] |
| LM22A-4 | TrkB | Receptor Activation (EC50) | 200-500 pM[6] | Partial agonist of TrkB.[6] |
| ANA-12 | TrkB | Receptor Binding (Kd) | 10 nM (high affinity site)[7][8] | Non-competitive antagonist, selective for TrkB over TrkA and TrkC.[7][9][10] |
Table 2: Potential Off-Target Effects
| Compound | Known Off-Targets | Experimental Context |
| 7,8-Dihydroxyflavone (7,8-DHF) | Pyridoxal phosphatase (PDXP)[11][12], PGP, NT5C1A (at higher concentrations)[11][12] | Recent studies suggest 7,8-DHF's in vivo effects might be mediated through PDXP inhibition, independent of direct TrkB activation.[13] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for assessing specificity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound specificity. Below are representative protocols for key experiments.
Kinase Inhibition Assay (Radiometric)
This protocol is a general guideline for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Recombinant kinase (e.g., TrkB, ROCK).
-
Kinase-specific substrate.
-
[γ-³²P]ATP.
-
Kinase reaction buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
TrkB Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of a compound to the TrkB receptor.
Materials:
-
Test compound.
-
Radiolabeled ligand (e.g., [¹²⁵I]-BDNF).
-
Cell membranes expressing the TrkB receptor.
-
Binding buffer.
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the TrkB-expressing cell membranes, the radiolabeled ligand, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known TrkB ligand) from the total binding.
-
Calculate the percentage of inhibition of radioligand binding for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.
Conclusion
While the specific biological activity of this compound remains to be elucidated through direct experimental investigation, its chemical scaffold suggests a potential role as a kinase inhibitor. The isoquinoline-1(2H)-one core is present in compounds known to target kinases like ROCK and influence pathways such as MAPK/ERK.
In contrast, 7,8-dihydroxyflavone is a well-documented TrkB agonist, though recent findings suggest its mechanism of action in vivo may be more complex and potentially involve off-target effects on enzymes like PDXP.[11][12][13] For researchers interested in modulating the TrkB pathway, 7,8-DHF, along with other tool compounds like LM22A-4 and ANA-12, provide a well-characterized set of options for probing the biological functions of this important receptor.
Future studies on this compound should focus on comprehensive kinase profiling and cellular assays to determine its primary targets and selectivity. This will be essential to understand its potential therapeutic applications and to position it relative to existing and emerging kinase modulators.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. LM22A-4 - Wikipedia [en.wikipedia.org]
- 7. ANA-12 - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANA 12 | Trk Receptors | Tocris Bioscience [tocris.com]
- 11. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
- 12. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 7,8-Dichloroisoquinoline-1(2H)-one: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 7,8-Dichloroisoquinoline-1(2H)-one is readily available. This guidance is formulated based on the compound's chemical structure as a chlorinated heterocyclic molecule, incorporating data from similar compounds and adhering to general best practices for the disposal of hazardous laboratory waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for disposal protocols specific to your location and facilities.
Essential Safety and Logistical Information
The proper management and disposal of this compound are paramount for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, it must be treated as hazardous waste.
Immediate Actions & Spill Response
In the event of a spill, prompt and correct actions are crucial to mitigate risks.
-
Evacuate: Immediately clear the affected area of all personnel.
-
Ventilate: Maximize ventilation in the spill area. If the spill is contained within a chemical fume hood, keep the hood running.
-
Personal Protective Equipment (PPE): Before addressing the spill, equip yourself with appropriate PPE, including double nitrile gloves, chemical safety goggles, a face shield, a lab coat, and closed-toe shoes.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent. For solid spills, carefully sweep the material to minimize dust generation.
-
Collection: Transfer the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. A common procedure involves washing with soap and water, followed by a rinse with a suitable solvent like ethanol or acetone. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report: Notify your laboratory supervisor and your institution's EHS department about the spill, detailing the substance and the quantity involved.
Disposal Operational Plan: A Step-by-Step Guide
The disposal of this compound must be managed as regulated hazardous waste. Adherence to a strict protocol is necessary.
Step 1: Waste Identification and Segregation
-
Waste Characterization: this compound is classified as a halogenated organic compound.[1][2]
-
Segregation: It is critical to keep this waste stream separate from non-halogenated organic solvents and aqueous waste.[3][4] A dedicated and correctly labeled waste container must be used.
Step 2: Waste Collection and Containerization
-
Primary Container: Use a chemically resistant container, such as a glass or polyethylene bottle, that can be securely sealed.
-
Labeling: The container must be clearly and accurately labeled to include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The estimated concentration and volume of the waste
-
The accumulation start date
-
Hazard warnings (e.g., "Toxic," "Irritant")
-
Step 3: Storage
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary containment bin or tray.
-
Compatibility: Do not store with incompatible chemicals, such as strong oxidizing agents or strong acids, to prevent dangerous reactions.[5]
Step 4: Waste Pickup and Disposal
-
EHS Coordination: Once the waste container is full, or the maximum storage time has been reached (as determined by your EHS, typically 90-180 days), contact your EHS department to schedule a waste pickup.
-
Documentation: Fill out all necessary waste disposal forms or manifests as required by your institution.
-
Final Disposal: The standard and environmentally responsible method for disposing of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[3][6] This process ensures the complete destruction of the hazardous compounds.
Data Presentation
The following table summarizes hazard information for compounds structurally related to this compound, providing a basis for its safe handling.
Table 1: Hazard Information for Structurally Similar Compounds
| Compound Name | CAS Number | GHS Hazard Statements |
| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | Not Available | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[7] |
| 7-chloro-2H-isoquinolin-1-one | 24188-74-7 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8] |
| Isoquinoline | 119-65-3 | H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects[9] |
Mandatory Visualizations
The following diagrams illustrate the key procedures for the safe disposal and spill response for this compound.
Caption: Disposal workflow for this compound.
Caption: Immediate spill response plan.
References
- 1. bucknell.edu [bucknell.edu]
- 2. uakron.edu [uakron.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. ethz.ch [ethz.ch]
- 5. fishersci.com [fishersci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-chloro-2H-isoquinolin-1-one | C9H6ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
